molecular formula C8H5NO4 B184721 7-Nitroisobenzofuran-1(3H)-one CAS No. 42760-46-3

7-Nitroisobenzofuran-1(3H)-one

Cat. No.: B184721
CAS No.: 42760-46-3
M. Wt: 179.13 g/mol
InChI Key: BFIGXRQYMBKAIR-UHFFFAOYSA-N
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Description

7-Nitroisobenzofuran-1(3H)-one is a benzofuran-derived compound that serves as a key intermediate and active agent in diverse research fields. Recent studies have identified its specific activity as a small-molecule inhibitor effective against multidrug-resistant Staphylococcus aureus (MRSA) by targeting the bacterial peptidoglycan biosynthesis pathway, a crucial process for cell wall formation . This mechanism makes it a promising candidate for investigating novel antimicrobial strategies to overcome antibiotic resistance. Furthermore, nitro-substituted benzofuranones are of significant interest in medicinal chemistry for the synthesis and development of pharmacologically active molecules. Related structural analogs, such as 5-nitro-1-benzofuran-2(3H)-one, are documented intermediates in the synthesis of drugs like dronedarone, which is used in the treatment of cardiac arrhythmias . The broader class of benzofuran derivatives is extensively researched for its wide range of biological activities, including potential anticancer properties, highlighting the value of this chemical scaffold in drug discovery programs . As such, this compound provides researchers with a valuable tool for exploring new antibacterial therapeutics and for use as a synthetic building block in the development of novel heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8-7-5(4-13-8)2-1-3-6(7)9(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIGXRQYMBKAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357244
Record name 7-NITROISOBENZOFURAN-1(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42760-46-3
Record name 7-NITROISOBENZOFURAN-1(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Nitroisobenzofuran-1(3H)-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroisobenzofuran-1(3H)-one, also known as 7-nitrophthalide, is a nitro-substituted derivative of the isobenzofuranone core structure. While the broader class of isobenzofuranones has been investigated for a variety of biological activities, including antimicrobial and anticancer properties, specific research on the 7-nitro isomer is limited in publicly available scientific literature.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside information on related compounds to offer a contextual understanding. Due to the scarcity of dedicated studies on this specific isomer, some sections will reference data for structurally similar molecules, which should be interpreted with caution.

Core Chemical Properties

A summary of the fundamental chemical identifiers for this compound is provided in the table below.

PropertyValueSource
Chemical Name This compound[3]
Synonym 7-NitrophthalideN/A
CAS Number 42760-46-3[3]
Molecular Formula C₈H₅NO₄[3]
Molecular Weight 179.13 g/mol [3]
InChI Key BFIGXRQYMBKAIR-UHFFFAOYSA-N[3]

Physicochemical Properties

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the available literature. Characterization of novel isobenzofuranone derivatives typically involves these standard analytical techniques.[5]

Synthesis and Reactivity

A detailed, experimentally validated protocol for the synthesis of this compound is not described in the surveyed literature. General methods for the synthesis of isobenzofuran-1(3H)-ones often involve the conversion of o-alkylbenzoic acids.[2] One-step oxidation reactions of indane derivatives have also been reported for the synthesis of substituted isobenzofuran-1(3H)-ones.[6] The reactivity and stability of this compound have not been specifically documented.

Experimental Protocols

As no specific experimental protocols for the synthesis or analysis of this compound were found, a generalized workflow for the synthesis and characterization of a novel isobenzofuranone derivative is presented below. This serves as a hypothetical experimental design based on common practices in the field.

G General Workflow for Isobenzofuranone Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Materials (e.g., Substituted o-Alkylbenzoic Acid) reaction Chemical Transformation (e.g., Oxidation/Cyclization) start->reaction Reagents/Catalysts workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir mp Melting Point Determination purification->mp cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) nmr->cytotoxicity antimicrobial Antimicrobial Screening ms->antimicrobial moa Mechanism of Action Studies

A generalized workflow for the synthesis, characterization, and biological evaluation of isobenzofuranones.

Biological Activity and Mechanism of Action

There is no specific information available on the biological activity or mechanism of action of this compound in the reviewed scientific literature. However, studies on other nitro-substituted isobenzofuranones and the broader isobenzofuranone class provide some context for potential areas of investigation.

The isobenzofuran-1(3H)-one scaffold is present in a number of compounds with diverse biological activities, including antifungal, anti-platelet, and cytotoxic effects.[5] For instance, a series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated for their antiproliferative activity against lymphoma and myeloid leukemia cell lines.[5] Some of these derivatives exhibited significant inhibition of cell viability.[5]

A study on 4-nitroisobenzofuran-1(3H)-one revealed its activity as an inhibitor of multidrug-resistant Staphylococcus aureus, where it was found to target peptidoglycan biosynthesis.[7] This suggests that the position of the nitro group on the isobenzofuranone core can significantly influence its biological target and activity.

Given the precedent for biological activity within this chemical class, this compound represents a candidate for future biological screening, particularly in the areas of oncology and infectious diseases.

Signaling Pathways

Due to the lack of biological studies on this compound, no associated signaling pathways have been identified. The diagram below illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related compounds that induce apoptosis, a common mechanism for anticancer agents.

G Hypothetical Apoptotic Signaling Pathway for a Bioactive Isobenzofuranone compound This compound (Hypothetical) target Cellular Target (e.g., Kinase, DNA) compound->target Inhibition/Interaction caspase_cascade Caspase Activation (Caspase-3, -8, -9) target->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis

A hypothetical signaling cascade for a bioactive isobenzofuranone leading to apoptosis.

Conclusion

This compound is a chemical entity for which there is a notable lack of comprehensive scientific data. While its basic chemical identifiers are established, its physicochemical properties, spectral characteristics, and a definitive synthetic protocol remain to be elucidated in the public domain. The biological activities of the broader isobenzofuranone class, particularly other nitro-substituted isomers, suggest that this compound may possess interesting pharmacological properties. Further research is required to synthesize and characterize this compound, and to explore its potential as a therapeutic agent. This would involve a systematic evaluation of its biological effects, determination of its mechanism of action, and assessment of its safety profile.

References

An In-depth Technical Guide to 7-Nitroisobenzofuran-1(3H)-one (CAS 42760-46-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Nitroisobenzofuran-1(3H)-one, a heterocyclic compound of interest in the field of antibacterial research. This document collates available data on its chemical and physical properties, proposes a synthetic route, and details its biological activity, with a focus on its potential as an inhibitor of peptidoglycan biosynthesis in pathogenic bacteria.

Core Compound Information

This compound, also known as 7-Nitrophthalide, is a small molecule belonging to the isobenzofuranone class of compounds. Its core structure consists of a fused bicyclic system comprising a benzene ring and a γ-lactone ring, with a nitro group substitution on the aromatic ring.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 42760-46-3N/A
Molecular Formula C₈H₅NO₄[1]
Molecular Weight 179.13 g/mol [1]
Appearance Solid (predicted)N/A
Purity (commercial) 95-98%N/A
InChI Key BFIGXRQYMBKAIR-UHFFFAOYSA-N[1]
SMILES O=C1OCC2=C1C=CC=C2N(=O)=ON/A

Synthesis and Spectroscopic Data

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. The first step involves the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid. The second step is the selective benzylic bromination of the methyl group followed by intramolecular cyclization to yield the final product.

Synthetic Pathway of this compound start 3-Nitro-o-xylene intermediate 2-Methyl-3-nitrobenzoic acid start->intermediate Oxidation (e.g., O2, catalyst) intermediate2 2-(Bromomethyl)-3-nitrobenzoic acid intermediate->intermediate2 Benzylic Bromination (e.g., NBS, initiator) product This compound intermediate2->product Intramolecular Cyclization (e.g., base)

Figure 1: Proposed synthetic pathway for this compound.
Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. A singlet for the methylene (-CH₂-) protons of the lactone ring around 5.0-5.5 ppm.
¹³C NMR A carbonyl carbon signal for the lactone around 170 ppm. Aromatic carbon signals between 120-150 ppm. A methylene carbon signal around 70 ppm.
IR Spectroscopy Strong carbonyl (C=O) stretching vibration of the lactone at approximately 1760-1780 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[6][7]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 179.13.

Biological Activity and Mechanism of Action

While specific biological data for the 7-nitro isomer is limited, extensive research on the structurally analogous 4-nitroisobenzofuran-1(3H)-one provides significant insights into the potential bioactivity of this class of compounds.

Antibacterial Activity against Staphylococcus aureus

Research has identified 4-nitroisobenzofuran-1(3H)-one as a potent and selective inhibitor of Staphylococcus aureus, including multidrug-resistant strains (MRSA).[8]

Compound Organism MIC (μg/mL)
4-Nitroisobenzofuran-1(3H)-oneStaphylococcus aureus (including MRSA)2–4
Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

The primary mechanism of action of nitroisobenzofuranones against S. aureus is the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall.[8] Peptidoglycan is a polymer unique to bacterial cell walls, making it an attractive target for antibiotic development.

The peptidoglycan biosynthesis pathway is a multi-step process involving enzymatic reactions in the cytoplasm and at the cell membrane. The inhibition of this pathway leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

Peptidoglycan Biosynthesis Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Cell Wall (Periplasm) UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Cross-linked Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases & Transpeptidases (PBPs) Inhibitor This compound (Proposed) Inhibitor->UDP_MurNAc_pentapeptide Inhibition of Synthesis MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup prep_compound Prepare stock solution of This compound serial_dilution Perform 2-fold serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_bacteria Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) inoculation Inoculate wells with bacterial suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation controls Include positive (no drug) and negative (no bacteria) controls controls->incubation readout Visually assess for turbidity to determine the lowest concentration with no visible growth (MIC) incubation->readout

References

An In-depth Technical Guide to the Synthesis of 7-Nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Nitroisobenzofuran-1(3H)-one, a valuable nitro-substituted derivative of phthalide. The document details a strategic two-step synthetic pathway, commencing with the nitration of m-toluic acid to yield 2-nitro-3-methylbenzoic acid, followed by a selective benzylic bromination and subsequent intramolecular cyclization to afford the target compound. This guide is intended to furnish researchers and professionals in the fields of medicinal chemistry and drug development with the necessary information to produce this compound for further investigation.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented in Table 1.

Propertym-Toluic Acid2-Nitro-3-methylbenzoic AcidThis compound
Molecular Formula C₈H₈O₂C₈H₇NO₄C₈H₅NO₄
Molecular Weight 136.15 g/mol 181.15 g/mol 179.13 g/mol [1]
CAS Number 99-04-71975-50-442760-46-3[1]
Appearance White to yellowish crystalline solid--
Melting Point 108-110 °C--

Proposed Synthetic Pathway

The synthesis of this compound is proposed to be achieved through a two-step process. The initial step involves the nitration of m-toluic acid to introduce a nitro group at the 2-position, yielding 2-nitro-3-methylbenzoic acid. The subsequent step involves the selective bromination of the benzylic methyl group followed by an intramolecular cyclization to form the lactone ring of the final product.

Synthesis_Pathway m_toluic_acid m-Toluic Acid intermediate 2-Nitro-3-methylbenzoic Acid m_toluic_acid->intermediate Nitration (HNO₃/H₂SO₄) final_product This compound intermediate->final_product 1. Benzylic Bromination (NBS) 2. Intramolecular Cyclization

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-3-methylbenzoic Acid

The nitration of m-toluic acid is a critical first step. The reaction conditions must be carefully controlled to favor the formation of the desired 2-nitro isomer.

Materials:

  • m-Toluic acid

  • Concentrated nitric acid (94-98%)

  • Four-neck glass bottle equipped with a mechanical stirrer

  • Cooling bath

Procedure:

  • Place concentrated nitric acid into the four-neck glass bottle and cool the vessel to a temperature between -28°C and -15°C using a cooling bath.

  • With vigorous stirring, slowly add powdered m-toluic acid to the cooled nitric acid. The particle size of the m-toluic acid can influence the reaction rate.

  • Maintain the reaction temperature within the specified range throughout the addition and for a period of 10 to 120 minutes after the addition is complete.

  • Upon completion, the reaction mixture is poured into water to precipitate the crude product.

  • The precipitate is then collected by filtration and washed with water to yield 2-nitro-3-methylbenzoic acid.

Quantitative Data: Published data on this reaction indicates that the conversion of m-toluic acid can be as high as 99.8%, with a selectivity for 2-nitro-3-methylbenzoic acid reaching up to 87.2%.

Step 2: Synthesis of this compound

This step involves the conversion of the methyl group of 2-nitro-3-methylbenzoic acid into the lactone ring of the final product. This is achieved through a selective benzylic bromination followed by an intramolecular cyclization.

Materials:

  • 2-Nitro-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or light)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Base (e.g., sodium bicarbonate or triethylamine)

Procedure:

  • Benzylic Bromination:

    • Dissolve 2-nitro-3-methylbenzoic acid in a suitable anhydrous solvent in a reaction flask.

    • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator to the solution.

    • Initiate the reaction by heating the mixture to reflux or by irradiation with a suitable light source. The use of photo-initiation in dichloromethane has been shown to improve selectivity in similar reactions[2].

    • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

    • The filtrate containing the crude 2-nitro-3-(bromomethyl)benzoic acid is then concentrated under reduced pressure.

  • Intramolecular Cyclization:

    • Dissolve the crude 2-nitro-3-(bromomethyl)benzoic acid in a suitable solvent.

    • Add a base to facilitate the intramolecular nucleophilic attack of the carboxylate on the benzylic carbon, leading to the formation of the lactone ring.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

    • Upon completion, the reaction mixture is worked up by washing with water and extracting the product with an organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 2: Spectroscopic Data for this compound (Expected)

Spectroscopic Technique Expected Characteristics
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, showing characteristic splitting patterns. A singlet for the CH₂ group of the lactone ring around 5.0-5.5 ppm.
¹³C NMR Carbonyl carbon of the lactone around 170 ppm. Aromatic carbons in the range of 120-150 ppm. Methylene carbon of the lactone around 70 ppm.
IR Spectroscopy Strong carbonyl stretching vibration for the lactone at ~1760 cm⁻¹. Characteristic N-O stretching vibrations for the nitro group around 1530 and 1350 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 179.13 g/mol .

Biological Activity and Signaling Pathways

Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. Specifically, certain nitroisobenzofuranones have been investigated as inhibitors of multidrug-resistant Staphylococcus aureus by targeting peptidoglycan biosynthesis[3][4].

The proposed mechanism of action for some bioactive isobenzofuranones involves the inhibition of key cellular processes. For instance, some derivatives have shown the potential to trigger apoptosis. A more detailed investigation into the specific biological targets and signaling pathways affected by this compound is warranted to fully understand its therapeutic potential.

Biological_Activity compound This compound target Potential Biological Target (e.g., Peptidoglycan Biosynthesis Enzyme) compound->target Binding/Inhibition effect Inhibition of Bacterial Cell Wall Synthesis target->effect outcome Antimicrobial Activity effect->outcome Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start m-Toluic Acid step1 Nitration start->step1 intermediate 2-Nitro-3-methylbenzoic Acid step1->intermediate step2 Benzylic Bromination & Cyclization intermediate->step2 product This compound step2->product purification Purification product->purification spectroscopy Spectroscopic Characterization (NMR, IR, MS) purification->spectroscopy bioassay Biological Activity Screening purification->bioassay

References

Spectroscopic Profile of 7-Nitroisobenzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Nitroisobenzofuran-1(3H)-one, also known as 7-Nitrophthalide. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and structural visualizations, to serve as a foundational resource for the characterization and utilization of this compound.

Chemical Structure and Properties

This compound is a nitro-substituted derivative of isobenzofuran-1(3H)-one. The presence of the nitro group significantly influences the electronic properties and reactivity of the molecule, making its precise structural confirmation by spectroscopic methods crucial.

Molecular Formula: C₈H₅NO₄[1]

Molecular Weight: 179.13 g/mol [1]

CAS Number: 42760-46-3[1]

Caption: Chemical structure of this compound.

Spectroscopic Data

Due to the limited availability of a complete, publicly accessible experimental dataset for this compound, the following tables are based on typical spectroscopic values observed for closely related isobenzofuranone and nitro-aromatic compounds. This data serves as a predictive guide for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.5d1HH-6
~7.8 - 8.1t1HH-5
~7.6 - 7.9d1HH-4
~5.4 - 5.6s2HH-3 (CH₂)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~168 - 172C-1 (C=O)
~148 - 152C-7a
~145 - 149C-7
~130 - 134C-5
~125 - 129C-3a
~122 - 126C-4
~120 - 124C-6
~68 - 72C-3 (CH₂)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2960 - 2850WeakAliphatic C-H stretch
~1760 - 1740StrongLactone C=O stretch
~1610, ~1580, ~1470Medium-StrongAromatic C=C stretch
~1530 - 1500StrongAsymmetric NO₂ stretch
~1350 - 1330StrongSymmetric NO₂ stretch
~1250 - 1150StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
179[M]⁺, Molecular ion
133[M - NO₂]⁺, Loss of nitro group
105[M - NO₂ - CO]⁺, Subsequent loss of carbon monoxide
77Phenyl cation fragment

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or APT) is employed, with a larger number of scans (typically 1024 or more) required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum of small organic molecules.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Data Interpretation

The characterization of this compound follows a logical workflow, integrating data from multiple spectroscopic techniques to confirm its structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Combined Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation and Verification Interpretation->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The interpretation of the combined spectroscopic data is key to unambiguous structure confirmation. The ¹H and ¹³C NMR spectra provide information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. The IR spectrum confirms the presence of key functional groups, such as the lactone carbonyl and the nitro group. Finally, the mass spectrum provides the molecular weight and fragmentation pattern, which further corroborates the proposed structure. By integrating these datasets, researchers can confidently verify the identity and purity of this compound for its application in further research and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 7-Nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroisobenzofuran-1(3H)-one, a derivative of the isobenzofuranone core, is a compound of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for its potential application in therapeutic development. This technical guide provides a summary of the currently available data on the physicochemical characteristics of this compound. Despite a thorough review of scientific literature and chemical databases, specific experimental data for several key properties of this particular isomer, including melting point, boiling point, and solubility, remain limited. This guide presents the known information and highlights areas where further experimental investigation is required.

Introduction

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of bicyclic lactones that form the core structure of many naturally occurring and synthetic compounds with diverse biological activities.[1][2] These activities include antimicrobial, antifungal, and antiproliferative effects, making them attractive scaffolds for drug development.[1] The introduction of a nitro group to the aromatic ring, as in this compound, can significantly influence the molecule's electronic properties, reactivity, and biological interactions. This document aims to consolidate the physicochemical data for this compound to support further research and development efforts.

Physicochemical Properties

A comprehensive search of available scientific literature and chemical databases has yielded limited experimentally determined physicochemical data for this compound. The following table summarizes the known information. For context, data for the closely related isomer, 6-Nitroisobenzofuran-1(3H)-one, is also included where available, but it should be noted that these values are not interchangeable.

PropertyThis compound6-Nitroisobenzofuran-1(3H)-one
Molecular Formula C₈H₅NO₄[3]C₈H₅NO₄[4]
Molecular Weight 179.13 g/mol [3]179.13 g/mol [4]
Melting Point Data not available140-145°C[4]
Boiling Point Data not available413.4°C (Predicted)[4]
Solubility Data not availableData not available
pKa Data not availableData not available

Experimental Protocols

Synthesis

A potential synthetic route to this compound could be adapted from methods reported for other isomers, such as 4-nitrophthalide. One such method involves the treatment of methyl-2-bromomethyl-4-nitro-benzoate with concentrated sulfuric acid at elevated temperatures.[5] This suggests that a plausible route to the 7-nitro isomer could start from a correspondingly substituted precursor.

A generalized workflow for a potential synthesis is outlined below:

G Start Starting Material (e.g., substituted toluene derivative) Nitration Nitration Start->Nitration Oxidation Side-chain Oxidation to Carboxylic Acid Nitration->Oxidation Halogenation Side-chain Halogenation Oxidation->Halogenation Cyclization Intramolecular Cyclization Halogenation->Cyclization Purification Purification (e.g., Chromatography) Cyclization->Purification Product This compound Purification->Product

Figure 1: Generalized synthetic workflow for this compound.

Note: This is a hypothetical pathway and would require experimental optimization of reagents and reaction conditions.

Physicochemical Property Determination

Standard analytical methods would be employed to determine the physicochemical properties of synthesized this compound.

  • Melting Point: Determined using a calibrated melting point apparatus.

  • Boiling Point: Determined using distillation under reduced pressure to prevent decomposition.

  • Solubility: Assessed in a range of solvents (e.g., water, ethanol, DMSO) using techniques such as shake-flask method followed by quantification via UV-Vis spectroscopy or HPLC.

  • pKa: Determined by potentiometric titration or UV-Vis spectrophotometry in buffered solutions.

  • Structural Confirmation: Confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[2]

The following diagram illustrates a general workflow for the characterization of a synthesized compound:

G Crude Crude Synthetic Product Purification Purification Crude->Purification Pure Pure Compound Purification->Pure Structural Structural Analysis (NMR, MS, IR) Pure->Structural Purity Purity Assessment (HPLC, Elemental Analysis) Pure->Purity Physicochemical Physicochemical Property Measurement Pure->Physicochemical G Compound This compound Screening Initial Biological Screening (e.g., cell viability assays) Compound->Screening Hit Identification of Biological 'Hit' Screening->Hit Target Target Identification & Validation Hit->Target Mechanism Mechanism of Action Studies Target->Mechanism Pathway Signaling Pathway Elucidation Mechanism->Pathway

References

The Isobenzofuranone Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isobenzofuran-1(3H)-one scaffold, commonly known as the phthalide core, is a recurring motif in a multitude of natural products and synthetic compounds of significant biological importance.[1][2] This bicyclic lactone has garnered substantial attention in the fields of medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by its derivatives, including neuroprotective, anticancer, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the discovery and history of isobenzofuranone compounds, detailed experimental protocols for their synthesis, and a look into their mechanisms of action.

Discovery and Historical Timeline

The journey of isobenzofuranone compounds began in the late 19th century with their discovery in the natural world.

  • Late 19th Century: Identification in Nature. The first reports on phthalides emerged from the analysis of essential oils. These aromatic compounds were identified as constituents of various plants, marking their initial discovery.

  • 1871: Synthesis of a Complex Derivative. The eminent German chemist Adolf von Baeyer synthesized phenolphthalein, a complex derivative of phthalide, through the condensation of phthalic anhydride with two equivalents of phenol in acidic conditions. This was a significant early milestone in the synthesis of compounds containing the phthalide core, although the synthesis of the parent isobenzofuranone was yet to be achieved.

  • Early 20th Century: First Syntheses of the Unsubstituted Core. The early 1900s saw the first successful syntheses of the parent isobenzofuranone molecule. These pioneering methods laid the groundwork for future synthetic explorations. Two key early approaches were:

    • Reduction of Phthalic Anhydride: Phthalic anhydride, a readily available industrial chemical, was reduced to yield phthalide. Early methods employed reagents like zinc dust.

    • From o-Toluic Acid: Another classical approach involved the bromination of the methyl group of o-toluic acid, followed by hydrolysis to form the lactone.

  • Mid-20th Century to Present: Proliferation of Synthetic Methods and Discovery of Bioactivity. The latter half of the 20th century and the beginning of the 21st century have witnessed a surge in the development of more sophisticated and efficient methods for synthesizing isobenzofuranones. This period also saw the isolation and characterization of numerous naturally occurring phthalides with potent biological activities, such as n-butylphthalide (NBP) from celery seeds, which has been investigated for its neuroprotective effects in ischemic stroke.[3][4] Modern synthetic strategies include transition-metal-catalyzed reactions that offer high regio- and stereoselectivity.[1]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the isobenzofuranone core can be approached through various classical and modern methods. Below are detailed protocols for two historically significant syntheses.

Classical Synthesis: Reduction of Phthalimide

This method, detailed in Organic Syntheses, provides a reliable route to the unsubstituted phthalide core.

Table 1: Reagents and Materials for Phthalide Synthesis via Reduction of Phthalimide

Reagent/MaterialQuantityMolar Equivalent
Phthalimide147 g1.0 mole
Zinc dust180 g2.75 gram atoms
Copper sulfate1 g-
20% Sodium hydroxide solution400 g (327 cc)-
Water400 cc-
Concentrated hydrochloric acid~150 cc-
  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer, create a thick paste of 180 g of zinc dust with a solution of 1 g of copper sulfate in approximately 35 cc of water.

  • To this paste, add 400 g of 20% aqueous sodium hydroxide solution.

  • Cool the flask in an ice bath to 5°C.

  • While maintaining the temperature below 8°C, add 147 g of phthalimide in small portions over a period of about 30 minutes with continuous stirring.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Dilute the reaction mixture with 400 cc of water and warm it on a steam bath for approximately three hours, or until the evolution of ammonia ceases.

  • Concentrate the mixture to a volume of about 400 cc by distillation under reduced pressure.

  • Filter the mixture and acidify the filtrate to Congo red with concentrated hydrochloric acid (approximately 150 cc is required). An oil will separate.

  • Boil the acidified mixture for one hour to complete the lactonization of the intermediate hydroxymethylbenzoic acid.

  • Transfer the hot mixture to a beaker and allow it to cool. The oily product will solidify.

  • Chill the mixture overnight in a refrigerator to ensure complete crystallization.

  • Collect the crude phthalide by suction filtration.

  • Recrystallize the crude product from water to obtain transparent plates of phthalide. The reported yield is 90–95 g (67–71% of the theoretical amount).[5]

Classical Synthesis: From o-Toluic Acid

This method involves the hydrolysis of o-tolunitrile to o-toluic acid, which can then be converted to phthalide. The protocol for the preparation of o-toluic acid is provided here as a precursor step.

Table 2: Reagents and Materials for o-Toluic Acid Synthesis

Reagent/MaterialQuantityMolar Equivalent
o-Tolunitrile1 kg (8.54 moles)1.0
75% Sulfuric acid3 kg-
10% Sodium hydroxide solutionExcess-
Dilute sulfuric acid--
Benzene~3 L-
  • In a 5-liter flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 3 kg of 75% sulfuric acid.

  • Heat the acid to approximately 150°C and start the stirrer.

  • Add 1 kg of o-tolunitrile over a period of two hours, maintaining the temperature at 150–160°C.

  • After the addition is complete, continue stirring at this temperature for an additional two hours.

  • Raise the temperature to 190°C and stir for another hour.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the crude product and dissolve it in an excess of 10% sodium hydroxide solution.

  • Filter the hot solution and acidify the filtrate with dilute sulfuric acid.

  • Collect the precipitated o-toluic acid on a Büchner funnel, dry it, and recrystallize from benzene. The reported yield is 930–1030 g (80–89% of the theoretical amount).[6]

Mechanism of Action and Signaling Pathways

The biological activity of isobenzofuranone derivatives is a subject of intense research. A prominent example is n-butylphthalide (NBP), which has demonstrated significant neuroprotective effects. Its mechanism of action is multifaceted, involving several key pathways that protect neuronal cells from damage, particularly in the context of ischemic stroke.[3][4][7][8]

Neuroprotective Mechanisms of n-Butylphthalide (NBP)

NBP's neuroprotective effects are attributed to its ability to:

  • Improve Cerebral Microcirculation: NBP enhances blood flow to the ischemic regions of the brain, improving oxygen and nutrient supply to damaged tissues.[4]

  • Inhibit Neuronal Apoptosis: It prevents programmed cell death in neurons by modulating key apoptotic pathways.[3][7]

  • Reduce Oxidative Stress: NBP acts as an antioxidant, neutralizing harmful free radicals that contribute to cellular damage.[4][8]

  • Suppress Inflammation: It reduces the expression of pro-inflammatory cytokines, thereby limiting the inflammatory cascade that exacerbates brain injury.[3][4]

  • Protect Mitochondrial Function: NBP helps maintain the integrity and function of mitochondria, the cellular powerhouses, preventing energy failure in neurons.[4][8]

The following diagrams illustrate some of the key signaling pathways modulated by NBP.

NBP_Neuroprotection cluster_Ischemic_Stress Ischemic Stress cluster_NBP_Intervention n-Butylphthalide (NBP) Intervention cluster_Cellular_Effects Cellular Effects cluster_Outcomes Outcomes Ischemia Ischemia Oxidative_Stress Oxidative Stress Ischemia->Oxidative_Stress Inflammation Inflammation Ischemia->Inflammation Apoptosis Apoptosis Ischemia->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Ischemia->Mitochondrial_Dysfunction NBP NBP NBP->Oxidative_Stress inhibits NBP->Inflammation inhibits NBP->Apoptosis inhibits NBP->Mitochondrial_Dysfunction inhibits Neuroprotection Neuroprotection NBP->Neuroprotection Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inflammation->Neuronal_Damage Apoptosis->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage

Figure 1. Overview of NBP's neuroprotective mechanisms.

NBP_Apoptosis_Pathway cluster_Upstream Upstream Signals cluster_NBP_Action NBP Action cluster_Signaling_Cascade Signaling Cascade cluster_Cellular_Outcome Cellular Outcome Ischemic_Insult Ischemic Insult Caspase_Activation Caspase Activation Ischemic_Insult->Caspase_Activation Bcl2_Family Bcl-2 Family Proteins Ischemic_Insult->Bcl2_Family dysregulates NBP NBP PI3K_AKT PI3K/Akt Pathway NBP->PI3K_AKT activates PI3K_AKT->Caspase_Activation inhibits PI3K_AKT->Bcl2_Family regulates Neuronal_Survival Neuronal Survival PI3K_AKT->Neuronal_Survival Neuronal_Apoptosis Neuronal Apoptosis Caspase_Activation->Neuronal_Apoptosis Bcl2_Family->Caspase_Activation inhibits

Figure 2. NBP's modulation of apoptotic signaling.

Conclusion

The isobenzofuranone core represents a privileged scaffold in medicinal chemistry, with a rich history rooted in natural product chemistry and early synthetic organic chemistry. From their initial discovery in plants to the development of sophisticated synthetic methodologies, the journey of these compounds has been one of continuous innovation. The elucidation of the complex mechanisms of action of bioactive derivatives like n-butylphthalide continues to fuel interest in this compound class, opening new avenues for the development of therapeutics for a range of diseases. This guide serves as a foundational resource for researchers and professionals dedicated to exploring the vast potential of isobenzofuranone chemistry.

References

Biological activity of nitro-containing heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Nitro-Containing Heterocyclic Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-containing heterocyclic compounds represent a pivotal class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their efficacy as antimicrobial, antiparasitic, and anticancer agents is largely attributed to a unique mechanism of action: bioreductive activation. This process, predominantly occurring in low-oxygen environments, allows for selective targeting of pathogenic microorganisms and hypoxic tumor cells, minimizing damage to host tissues. This technical guide provides a comprehensive overview of the major classes of nitro-heterocycles, their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation. It aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on these versatile scaffolds.

Core Mechanism of Action: Bioreductive Activation

The hallmark of nitro-heterocyclic compounds is that they are prodrugs, meaning they are administered in an inactive form and require metabolic conversion to exert their biological effect.[1][2] This activation is a reductive process targeting the nitro (-NO₂) group, which is highly effective under the anaerobic or hypoxic (low-oxygen) conditions characteristic of many pathogenic bacteria, protozoa, and solid tumors.[2]

The activation cascade begins with the passive diffusion of the nitro-heterocycle into the target cell.[2][3] Inside the cell, enzymes known as nitroreductases catalyze the one-electron reduction of the nitro group.[1][2][4] This reaction generates a highly reactive and unstable nitro anion radical.[5] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a "futile cycle," producing superoxide radicals but leaving the drug inactive. However, in anaerobic or hypoxic environments, the nitro anion radical undergoes further reduction to form cytotoxic nitroso and hydroxylamino derivatives.[1][5] These highly reactive intermediates are the ultimate effectors of cellular damage, covalently binding to and damaging critical macromolecules, most notably DNA.[5][6][7] This leads to DNA strand breakage, inhibition of DNA replication and repair, and ultimately, cell death.[4][8]

Bioreductive_Activation cluster_cell Inside Target Cell Prodrug Nitro-heterocyclic Prodrug (R-NO₂) Cell Target Cell (Anaerobic/Hypoxic) Activation Nitroreductase Enzymes Prodrug->Activation Passive Diffusion Radical Nitro Anion Radical (R-NO₂⁻) Activation->Radical One-electron reduction Radical->Prodrug Re-oxidation Reactive_Species Cytotoxic Intermediates (e.g., R-NO, R-NHOH) Radical->Reactive_Species Further Reduction (in low O₂) Oxygen Oxygen (O₂) Macromolecules Cellular Macromolecules (DNA, Proteins, etc.) Reactive_Species->Macromolecules Covalent Binding Damage Macromolecular Damage (e.g., DNA Strand Breaks) Macromolecules->Damage Causes Death Cell Death Damage->Death Leads to Futile_Cycle Futile Cycling (Re-oxidation) Antimicrobial_Mechanism Activated_Drug Activated Nitro-heterocycle (Cytotoxic Metabolites) DNA Bacterial DNA Activated_Drug->DNA Ribosomes Bacterial Ribosomes & Proteins Activated_Drug->Ribosomes Metabolism Other Metabolic Pathways Activated_Drug->Metabolism DNA_Damage DNA Strand Breaks & Adduct Formation DNA->DNA_Damage causes Protein_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Inhibition causes Metabolic_Disruption Disruption of Energy Metabolism (e.g., PFOR) Metabolism->Metabolic_Disruption causes Replication_Block Inhibition of DNA Replication & Repair DNA_Damage->Replication_Block Cell_Death Bacterial Cell Death Protein_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death Replication_Block->Cell_Death MIC_Workflow Start Start Prep_Compound Prepare serial dilutions of nitro-heterocyclic compound in 96-well plate Start->Prep_Compound Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate all wells (except negative control) with bacterial suspension Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate plate at 37°C for 18-24 hours Inoculate->Incubate Read Visually inspect for turbidity or use a plate reader Incubate->Read Determine_MIC MIC = Lowest concentration with no visible growth Read->Determine_MIC End End Determine_MIC->End

References

7-Nitroisobenzofuran-1(3H)-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroisobenzofuran-1(3H)-one, a derivative of the phthalide scaffold, is a compound of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its application and development. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known behavior of related isobenzofuranone and nitrophenyl compounds. Due to the absence of specific published experimental data for this molecule, this document emphasizes detailed, standardized protocols for researchers to determine these crucial parameters. This guide is intended to be a foundational resource, enabling the scientific community to generate the precise data required for advancing their research.

Introduction

This compound, also known as 7-nitrophthalide, belongs to the isobenzofuranone class of bicyclic lactones. The introduction of a nitro group to the aromatic ring is expected to significantly influence its chemical properties, including solubility and stability, compared to the parent phthalide structure. These properties are fundamental to its handling, formulation, and potential biological activity. This guide outlines the theoretical considerations for its solubility and stability and provides robust experimental protocols for their quantitative determination.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₅NO₄Based on chemical structure.
Molecular Weight 179.13 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureTypical for similar small organic molecules.
Aqueous Solubility Expected to be lowThe presence of the aromatic ring and the lactone structure contributes to hydrophobicity. The polar nitro group may slightly enhance solubility compared to unsubstituted phthalide, but overall poor aqueous solubility is anticipated.
Organic Solvent Solubility Expected to be soluble in polar aprotic and some polar protic solventsLikely soluble in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and moderately soluble in alcohols like ethanol and methanol.

Solubility Profile: Experimental Determination

To address the lack of quantitative data, the following section provides a detailed protocol for determining the solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, DMSO, Acetonitrile)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) for calibration curve generation.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution and inject them into the HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each test solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (as determined during method development) to a concentration within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC and determine the concentration of this compound by comparing the peak area to the calibration curve.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Table 2: Template for Reporting Solubility Data

SolventTemperature (°C)Solubility (mg/mL)
Water25
PBS (pH 7.4)37
0.1 M HCl25
0.1 M NaOH25
Ethanol25
Methanol25
DMSO25
Acetonitrile25

Visualization of Experimental Workflow

G Potential Hydrolytic Degradation Pathway cluster_conditions Conditions A This compound B 2-Carboxy-6-nitrobenzaldehyde A->B Acid/Base Hydrolysis C 2-Hydroxymethyl-6-nitrobenzoic acid B->C Reduction (in situ) Acid H+ / H2O Base OH- / H2O

Characterization of Novel Isobenzofuranone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuranones, a class of lactones built upon a fused bicyclic furanone and benzene ring system, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Naturally occurring and synthetically accessible, these scaffolds serve as privileged structures in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the characterization of novel isobenzofuranone derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to be a valuable resource for researchers actively engaged in the discovery and development of new chemical entities based on the isobenzofuranone core.

Synthesis of Isobenzofuranone Derivatives

The synthesis of isobenzofuranone derivatives can be achieved through various chemical strategies. A common and effective method involves the condensation of o-phthalaldehydic acid with primary heterocyclic amines, which proceeds via a bimolecular nucleophilic substitution reaction to yield 3-substituted isobenzofuran-1(3H)-ones.[1] Another versatile approach is the Suzuki-Miyaura cross-coupling reaction, which has been successfully employed to create a library of isobenzofuranone derivatives with diverse substitutions.[2] Furthermore, the one-step conversion of o-alkylbenzoic acids using reagents like NaBrO3/NaHSO3 in a two-phase system provides an efficient route to various phthalide derivatives.[3]

Biological Activities and Quantitative Analysis

Novel isobenzofuranone derivatives have demonstrated a broad spectrum of pharmacological activities. The following sections summarize key biological effects and present quantitative data for representative compounds.

Antiproliferative Activity

A number of isobenzofuranone derivatives have been identified as potent antiproliferative agents against various cancer cell lines. The cytotoxic effects are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 16 K562 (myeloid leukemia)2.79[1]
U937 (lymphoma)62.97[1]
Compound 17 K562 (myeloid leukemia)66.81[1]
U937 (lymphoma)71.39[1]
Compound 18 K562 (myeloid leukemia)1.71[1]
U937 (lymphoma)46.63[1]
Etoposide (VP16) K562 (myeloid leukemia)7.06[1]
U937 (lymphoma)0.35[1]
Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition

Certain isobenzofuranone derivatives have emerged as promising candidates for the management of diabetes mellitus through the inhibition of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase.[2] The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50).

Compound/DerivativeEnzymeIC50 (µM)Reference
Compound 3d α-Glucosidase6.82 ± 0.02[2]
Compound 3g α-Amylase~11-fold stronger than acarbose[2]
Acarbose (Standard) α-Glucosidase~866 (calculated from ~127-fold difference)[2]
Antioxidant Activity

The antioxidant potential of isobenzofuranone derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficiency of a compound to scavenge free radicals is expressed as the half-maximal effective concentration (EC50).

Compound/DerivativeEC50 (µM)Reference
4,6-dihydroxy-5-methoxy-7-methylphthalide (1) 10
4,5,6-trihydroxy-7-methyl-1,3-dihydro-isobenzofuran (2) 7
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) 22
4,5,6-trihydroxy-7-methylphthalide (4) 5
Gallic Acid (Positive Control) 2
Antidepressant Activity

Recent studies have explored isobenzofuranone derivatives as novel antidepressant agents, with a focus on their ability to inhibit serotonin (5-HT) reuptake.[4]

Compound/DerivativeActivityReference
Compound 10a Significant improvement in CRS-induced depression-like behavior in mice[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 3-Substituted Isobenzofuran-1(3H)-one Derivatives

This protocol describes a general procedure for the synthesis of 3-substituted isobenzofuran-1(3H)-ones from o-phthalaldehydic acid and primary heterocyclic amines.[1]

Materials:

  • o-Phthalaldehydic acid (I)

  • Primary heterocyclic amines

  • Ethanol

  • Silica gel for thin-layer chromatography (TLC)

  • Iodine vapor or UV light for visualization

Procedure:

  • Dissolve o-phthalaldehydic acid in ethanol.

  • Add an equimolar amount of the respective primary heterocyclic amine to the solution.

  • Reflux the reaction mixture for an appropriate time, monitoring the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution or can be obtained by evaporation of the solvent.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final compounds using spectroscopic methods such as IR, NMR, and mass spectrometry.

MTT Cytotoxicity Assay

This protocol outlines the MTT assay for determining the cytotoxic effects of isobenzofuranone derivatives on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., K562, U937)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Isobenzofuranone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the isobenzofuranone derivatives and incubate for the desired period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro α-Glucosidase Inhibition Assay

This protocol describes the in vitro assay to evaluate the α-glucosidase inhibitory activity of isobenzofuranone derivatives.

Materials:

  • 96-well microtiter plates

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Isobenzofuranone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • Microplate reader

Procedure:

  • Add the phosphate buffer, isobenzofuranone derivative solution (at various concentrations), and α-glucosidase solution to the wells of a 96-well plate.

  • Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at a wavelength of 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol details the DPPH assay for assessing the antioxidant activity of isobenzofuranone derivatives.

Materials:

  • 96-well microtiter plates or cuvettes

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol)

  • Isobenzofuranone derivatives dissolved in a suitable solvent

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a working solution of DPPH.

  • Add the isobenzofuranone derivative solution at various concentrations to the wells or cuvettes.

  • Add the DPPH solution to each well or cuvette and mix.

  • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance.

  • Calculate the percentage of radical scavenging activity and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of isobenzofuranone derivatives is crucial for their development as therapeutic agents.

Apoptosis Induction in Cancer Cells

Cytotoxic isobenzofuranone derivatives often exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine-aspartic proteases known as caspases.

apoptosis_pathway isobenzofuranone Isobenzofuranone Derivative cell_stress Cellular Stress isobenzofuranone->cell_stress induces bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrion bax_bak->mito acts on cyto_c Cytochrome c Release mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 binds casp9 Caspase-9 (Initiator) apaf1->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: Intrinsic apoptosis pathway induced by isobenzofuranone derivatives.

Modulation of Neurotransmitter Systems

Isobenzofuranone derivatives with antidepressant properties have been shown to modulate neurotransmitter systems in the brain. One key mechanism is the inhibition of serotonin reuptake, which increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4] Furthermore, these compounds can influence the expression of synaptic-associated proteins, such as Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, which are crucial for neuronal survival and synaptic plasticity.[4]

antidepressant_pathway isobenzofuranone Isobenzofuranone Derivative sert Serotonin Transporter (SERT) isobenzofuranone->sert inhibits serotonin_synapse Increased Synaptic Serotonin isobenzofuranone->serotonin_synapse leads to postsynaptic_neuron Postsynaptic Neuron serotonin_synapse->postsynaptic_neuron acts on bdnf_trkb BDNF/TrkB Signaling postsynaptic_neuron->bdnf_trkb activates synaptic_proteins Increased Expression of: - PSD95 - Spinophilin bdnf_trkb->synaptic_proteins promotes therapeutic_effect Antidepressant Effect synaptic_proteins->therapeutic_effect contributes to

Caption: Proposed mechanism of antidepressant action of isobenzofuranone derivatives.

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of research protocols.

Experimental Workflow for MTT Cytotoxicity Assay

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add isobenzofuranone derivatives incubate1->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Workflow for In Vitro α-Glucosidase Inhibition Assay

agi_workflow start Start prepare_reagents Prepare buffer, enzyme, substrate, and test compounds start->prepare_reagents add_reagents Add buffer, compound, and α-glucosidase to 96-well plate prepare_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Add pNPG substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Na2CO3 solution incubate->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

The isobenzofuranone scaffold continues to be a fertile ground for the discovery of novel bioactive compounds with therapeutic potential across a range of diseases. This technical guide has provided a comprehensive overview of the key aspects of their characterization, from synthesis and quantitative biological evaluation to the elucidation of their mechanisms of action. The detailed protocols and visual workflows are intended to serve as practical tools for researchers in the field, facilitating the efficient and effective investigation of this promising class of molecules. As our understanding of the structure-activity relationships and molecular targets of isobenzofuranone derivatives deepens, so too will the opportunities for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for 7-Nitroisobenzofuran-1(3H)-one Antibacterial Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroisobenzofuran-1(3H)-one belongs to the isobenzofuranone class of compounds, a group of bicyclic lactones that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives of isobenzofuranone have demonstrated antibacterial and antifungal properties. Notably, the nitro-substituted isobenzofuranones are emerging as a promising area of research for novel antimicrobial agents. For instance, 4-nitroisobenzofuran-1(3H)-one has been identified as a selective inhibitor of Staphylococcus aureus (S. aureus), including multidrug-resistant strains, with a reported Minimum Inhibitory Concentration (MIC) of 2-4 μg/mL.[1][2] This compound is believed to exert its antibacterial effect by targeting peptidoglycan biosynthesis.[1][2] The broader class of nitrofurans are known to act as prodrugs that are activated by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA, RNA, and proteins.[3]

These application notes provide a comprehensive set of protocols for evaluating the antibacterial efficacy of this compound and its analogs. The detailed methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility via disk diffusion assay are outlined to ensure reproducible and accurate results.

Data Presentation

The following table summarizes representative quantitative data for a nitroisobenzofuranone derivative against a key bacterial pathogen. This table can be expanded with experimental data for this compound against a broader range of bacterial strains.

CompoundBacterial StrainMIC (μg/mL)Reference
4-Nitroisobenzofuran-1(3H)-oneStaphylococcus aureus2 - 4[1][2]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[4][5][6][7][8]

Materials:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically transfer 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate into a tube of sterile CAMHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[5][7]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[6][9]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strain(s)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Preparation of Compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Aseptically apply a known volume and concentration of the solution onto sterile paper disks.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described for the MIC assay.

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth.

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate, pressing gently to ensure complete contact with the agar.

    • Invert the plates and incubate at 37°C for 16-18 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Plates Inoculum->Inoculation Lawn_Culture Inoculate MHA Plate (Lawn Culture) Inoculum->Lawn_Culture Compound Compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Compound->Serial_Dilution Prepare_Disks Prepare Compound Impregnated Disks Compound->Prepare_Disks Serial_Dilution->Inoculation Incubation_MIC Incubation (16-20h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC (No visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear MIC wells Read_MIC->Subculture Incubation_MBC Incubation on Agar (18-24h) Subculture->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC Place_Disks Place Disks on Agar Prepare_Disks->Place_Disks Lawn_Culture->Place_Disks Incubation_Disk Incubation (16-18h, 37°C) Place_Disks->Incubation_Disk Measure_Zone Measure Zone of Inhibition Incubation_Disk->Measure_Zone

Caption: Experimental Workflow for Antibacterial Susceptibility Testing.

Signaling_Pathway cluster_cell Bacterial Cell Compound This compound (Prodrug) Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Uptake & Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->Reactive_Intermediates DNA Bacterial DNA Reactive_Intermediates->DNA Damage Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Inhibition of Protein Synthesis Metabolic_Enzymes Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes Disruption of Metabolism Cell_Death Cell Death DNA->Cell_Death Ribosomes->Cell_Death Metabolic_Enzymes->Cell_Death

Caption: Hypothetical Signaling Pathway for Nitro-Compound Antibacterial Action.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 7-Nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 7-Nitroisobenzofuran-1(3H)-one, a compound of interest for its potential antimicrobial properties. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This protocol is based on the widely accepted broth microdilution method.[1][2][4][5][6]

Introduction

Isobenzofuran-1(3H)-one derivatives, also known as phthalides, are a class of compounds that have garnered attention for their diverse biological activities, including potential antimicrobial, antifungal, and cytotoxic effects.[7][8][9] The introduction of a nitro group at the 7th position of the isobenzofuranone scaffold may enhance its biological activity. Determining the MIC of this compound is a critical first step in evaluating its potential as a novel antimicrobial agent. This value provides a quantitative measure of its potency against specific pathogens and is essential for further preclinical development.

Data Presentation

The following table is a template for summarizing the quantitative MIC data obtained from the experimental protocol.

Table 1: Hypothetical MIC Values of this compound against various microorganisms.

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive16
Escherichia coliATCC 25922Gram-negative64
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Candida albicansATCC 90028Fungus32
Enterococcus faecalisATCC 29212Gram-positive32

Experimental Protocol: Broth Microdilution Method

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials and Reagents
  • This compound (powder form)

  • Sterile 96-well, round-bottom microtiter plates[4]

  • Sterile test tubes

  • Sterile pipette tips and multichannel pipette

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., from ATCC)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Incubator (35 ± 2°C)[6]

  • Spectrophotometer or nephelometer

Preparation of Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL).[1] The final concentration of DMSO in the wells should not exceed a level that affects microbial growth (typically ≤1%).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

Preparation of Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.[2]

  • Suspend the colonies in sterile saline solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]

  • Within 15 minutes of preparation, dilute this adjusted inoculum suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][6]

Microtiter Plate Preparation and Serial Dilution
  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[4]

  • Add 100 µL of the this compound stock solution to the first column of wells. This creates the highest test concentration.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[4]

  • Column 11 should serve as a growth control (broth and inoculum only), and column 12 as a sterility control (broth only).

Inoculation and Incubation
  • Add 100 µL of the prepared inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the final desired range.

  • Seal the plate with a breathable film or lid to prevent contamination and evaporation.

  • Incubate the plate at 35 ± 2°C for 18-24 hours for bacteria, or as appropriate for fungi.[6]

Interpretation of Results
  • After incubation, visually inspect the microtiter plate for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[1][2] This can be determined by observing the first well that appears clear from the lowest to the highest concentration.

  • The growth control well (column 11) should show turbidity, and the sterility control well (column 12) should remain clear.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Stock Solution of this compound serial_dilution Perform 2-Fold Serial Dilution of Compound stock->serial_dilution inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate plate_prep Dispense Broth into 96-Well Plate plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate Plate (18-24h, 35°C) inoculate->incubate read_results Visually Read MIC (Lowest Concentration with No Growth) incubate->read_results record_data Record and Analyze Data read_results->record_data

Caption: Workflow for MIC Determination by Broth Microdilution.

References

Application Notes and Protocols for 7-Nitroisobenzofuran-1(3H)-one in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroisobenzofuran-1(3H)-one is a nitro-containing heterocyclic compound belonging to the isobenzofuranone class. While research on this specific isomer is emerging, the broader family of nitroisobenzofuranones has demonstrated significant potential as antimicrobial agents. Notably, a related isomer, 4-nitroisobenzofuran-1(3H)-one, has been identified as a potent inhibitor of multidrug-resistant Staphylococcus aureus (MRSA), targeting peptidoglycan biosynthesis.[1][2] These findings suggest that this compound may also possess valuable antimicrobial properties, making it a compound of interest for further investigation in the discovery of novel anti-infective agents.

These application notes provide a comprehensive overview of the potential uses of this compound in microbiology research, including detailed protocols for antimicrobial susceptibility testing and guidelines for investigating its mechanism of action.

Chemical Properties

PropertyValueReference
Chemical Name This compound[3]
CAS Number 42760-46-3[3]
Molecular Formula C₈H₅NO₄[3]
Molecular Weight 179.13 g/mol [3]
Structure Chemical structure of this compound

Anticipated Antimicrobial Activity

Based on the activity of related nitroisobenzofuranones, this compound is hypothesized to exhibit activity against a range of bacteria, particularly Gram-positive organisms. The following table presents data for the related compound, 4-nitroisobenzofuran-1(3H)-one (referred to as IITK2020 in some literature), which can serve as a benchmark for initial studies.

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureus(Exclusive inhibitor)2-4[1]

Note: The above data is for a related isomer and should be used as a guideline for designing experiments with this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of this compound against various microbial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria)

  • Negative control (broth with solvent)

  • Solvent for the test compound (e.g., DMSO)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a known antibiotic.

    • Negative Control: A well with broth and the solvent used to dissolve the test compound.

    • Growth Control: A well with broth and the inoculum.

    • Sterility Control: A well with uninoculated broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • This compound solution at a known concentration

  • Positive control antibiotic solution

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and swab the entire surface of the MHA plate to ensure confluent growth.

  • Preparation of Wells: Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Application of Test Compound: Add a defined volume (e.g., 50 µL) of the this compound solution into a designated well. Add the positive control and solvent control to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound is yet to be elucidated, related nitro-compounds often act as pro-drugs that are activated by bacterial nitroreductases to produce reactive nitrogen species. These reactive species can then damage various cellular components, including DNA, proteins, and lipids.[4]

The 4-nitro isomer of isobenzofuranone has been shown to target peptidoglycan biosynthesis.[1][2] This suggests a potential mechanism for the 7-nitro isomer that could be investigated.

Proposed Investigational Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A MIC & Agar Diffusion Assays B Determine Spectrum of Activity A->B C Macromolecular Synthesis Assays (DNA, RNA, Protein, Peptidoglycan) B->C D Nitroreductase Activation Assay B->D E Membrane Permeability Assay B->E F Generation of Resistant Mutants C->F G Whole Genome Sequencing F->G H Identification of Target Gene(s) G->H

Caption: Workflow for investigating the antimicrobial properties of this compound.

Hypothesized Signaling Pathway Inhibition

Based on the known target of the related 4-nitro isomer, a primary area of investigation for this compound should be the peptidoglycan biosynthesis pathway.

Peptidoglycan_Pathway UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc Ligases MurC, D, E, F UDP_MurNAc->Ligases Amino_Acids L-Ala, D-Glu, L-Lys, D-Ala-D-Ala Amino_Acids->Ligases Lipid_Carrier Lipid Carrier Cycle Ligases->Lipid_Carrier Cell_Wall Peptidoglycan Synthesis Lipid_Carrier->Cell_Wall Inhibitor This compound (Hypothesized) Inhibitor->MurA

Caption: Hypothesized inhibition of the peptidoglycan biosynthesis pathway by this compound.

Safety Precautions

As with any novel chemical compound, this compound should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are required. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. The protocols and information provided in these application notes are intended to serve as a guide for researchers to explore its full potential in combating microbial infections. Further studies are warranted to determine its precise spectrum of activity, mechanism of action, and potential for therapeutic development.

References

Application Notes and Protocols for the Evaluation of Novel MRSA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the essential experimental protocols for the preclinical evaluation of novel inhibitors targeting Methicillin-Resistant Staphylococcus aureus (MRSA). Detailed methodologies for key in vitro and in vivo assays are presented to ensure robust and reproducible data generation.

Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data for a novel MRSA inhibitor, designated "Inhibitor X," against various MRSA strains. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Inhibitor X and Comparator Agents against S. aureus

Strain IDStrain TypeInhibitor X MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Oxacillin MIC (µg/mL)
ATCC 29213MSSA (QC)1120.25
ATCC 43300HA-MRSA212>256
USA300 (NRS384)CA-MRSA10.51>256
Mu50 (ATCC 700699)VISA482>256
Clinical Isolate 1MRSA211>256
Clinical Isolate 2MRSA122>256
MIC50 1 1 2 >256
MIC90 2 2 2 >256

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control. MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Minimum Bactericidal Concentration (MBC) of Inhibitor X against MRSA

Strain IDInhibitor X MIC (µg/mL)Inhibitor X MBC (µg/mL)MBC/MIC RatioInterpretation
ATCC 43300242Bactericidal
USA300122Bactericidal
Clinical Isolate 1284Bactericidal
Clinical Isolate 2144Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Experimental Protocols

This section details the step-by-step methodologies for the essential in vitro and in vivo assays to characterize the efficacy of MRSA inhibitors.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a gold standard for determining the MIC of a novel compound against MRSA.[1][2]

Materials:

  • MRSA isolates and a quality control strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Inhibitor X stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Inhibitor Dilutions:

    • Prepare a stock solution of Inhibitor X in a suitable solvent.

    • Perform serial two-fold dilutions of Inhibitor X in CAMHB directly in a 96-well plate. The final volume in each well should be 50 µL. A broad concentration range (e.g., 0.06 to 128 µg/mL) is recommended for initial testing.[1]

    • Include a growth control well (CAMHB without inhibitor) and a sterility control well (uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the MRSA isolate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

    • Dilute the standardized inoculum 1:150 in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, except for the sterility control well. The final volume in each well will be 100 µL.

    • Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Inhibitor X that completely inhibits visible growth.[1]

    • The growth control well should be turbid, and the sterility control well should be clear.

MIC_Workflow A Prepare Serial Dilutions of Inhibitor X in 96-well plate D Inoculate Plate with Diluted Bacteria A->D B Prepare MRSA Inoculum (0.5 McFarland) C Dilute Inoculum in CAMHB B->C C->D E Incubate at 35°C for 18-24 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Workflow for MIC determination using the broth microdilution method.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal or bacteriostatic.[3][4]

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Aspirate a 10 µL aliquot from each of these wells.

  • Plating and Incubation:

    • Spot-inoculate the 10 µL aliquot onto a TSA plate.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the inhibitor that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4]

Time-Kill Kinetic Assay

This assay evaluates the rate of bactericidal activity of an antimicrobial agent over time.[5][6]

Materials:

  • MRSA isolate

  • CAMHB or Tryptic Soy Broth (TSB)

  • Inhibitor X stock solution

  • Sterile culture tubes or flasks

  • Sterile saline or PBS

  • TSA plates

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

Protocol:

  • Inoculum Preparation:

    • Prepare an overnight culture of the MRSA strain in the appropriate broth.

    • Dilute the overnight culture in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to Inhibitor:

    • Add Inhibitor X at various concentrations (e.g., 1x, 2x, 4x MIC) to separate culture tubes containing the bacterial suspension.

    • Include a growth control tube without any inhibitor.

  • Sampling and Plating:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[7]

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL against time for each concentration of Inhibitor X and the growth control.[5] A ≥3-log₁₀ decrease in CFU/mL is indicative of bactericidal activity.

Time_Kill_Workflow A Prepare MRSA Inoculum (~5x10^5 CFU/mL) B Add Inhibitor X (e.g., 1x, 2x, 4x MIC) and Growth Control A->B C Incubate at 37°C with shaking B->C D Collect Aliquots at Multiple Time Points C->D E Perform Serial Dilutions and Plate on TSA D->E F Count Colonies and Calculate CFU/mL E->F G Plot log10 CFU/mL vs. Time F->G

General workflow for a time-kill kinetic assay.
Biofilm Inhibition and Eradication Assays

These assays determine the ability of an inhibitor to prevent biofilm formation and to destroy pre-formed biofilms. The crystal violet staining method is a common and straightforward technique.[8][9][10]

Protocol for Minimum Biofilm Inhibitory Concentration (MBIC):

  • Inoculum and Inhibitor Preparation:

    • Prepare an overnight culture of MRSA and dilute it to approximately 1 x 10⁷ CFU/mL in TSB supplemented with 0.5% glucose (TSBG).[11]

    • Prepare serial dilutions of Inhibitor X in TSBG in a 96-well flat-bottom plate.

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture to each well containing the inhibitor dilutions.

    • Include a positive control (bacteria without inhibitor) and a negative control (medium only).

    • Incubate the plate at 37°C for 24 hours without shaking.

  • Quantification:

    • Carefully aspirate the medium and wash the wells twice with PBS to remove planktonic cells.

    • Stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.

    • Remove the crystal violet and wash the wells three times with PBS.

    • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid.[9]

    • Read the absorbance at 570-600 nm using a microplate reader.

    • The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the positive control.

Protocol for Minimum Biofilm Eradication Concentration (MBEC):

  • Pre-formed Biofilm:

    • Grow a mature MRSA biofilm in a 96-well plate for 24 hours as described above, but without the inhibitor.

    • Wash the wells twice with PBS to remove planktonic cells.

  • Inhibitor Treatment:

    • Add fresh TSBG containing serial dilutions of Inhibitor X to the wells with the pre-formed biofilms.

    • Incubate for another 24 hours at 37°C.

  • Quantification:

    • Quantify the remaining biofilm using the crystal violet staining method as described for the MBIC assay.

    • The MBEC is the lowest concentration that results in a significant reduction of the pre-formed biofilm.

In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of a novel MRSA inhibitor. The murine sepsis and skin infection models are widely used.[12][13][14]

a) Murine Sepsis Model

This model assesses the ability of an inhibitor to protect against a systemic MRSA infection.[13][15]

Protocol:

  • Animal Model: Use BALB/c mice (6-8 weeks old).

  • Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose of MRSA (e.g., 1 x 10⁸ CFU/mouse).[12]

  • Treatment: One hour post-infection, administer Inhibitor X (at various doses), a vehicle control, or a standard-of-care antibiotic (e.g., vancomycin) via intravenous (IV) or oral (PO) routes.[12]

  • Monitoring: Observe the mice for survival over a period of 7-10 days.[15][16]

  • Endpoint: The primary endpoint is the survival rate. A dose-dependent increase in survival indicates efficacy.

b) Murine Skin Infection Model

This model is relevant for MRSA, a common cause of skin and soft tissue infections.[14][17]

Protocol:

  • Animal Model: Use BALB/c mice. Shave a small area on the dorsum of each mouse.

  • Infection: Induce a localized skin infection by subcutaneous or intradermal injection of a specific dose of MRSA (e.g., 1-2 x 10⁸ CFU).[14]

  • Treatment: Administer Inhibitor X systemically (IV or PO) or topically at various doses, starting at a defined time post-infection. Include a vehicle control group.

  • Endpoint Assessment:

    • At various time points, assess skin lesions for size and severity.

    • At the end of the study, euthanize the mice and excise the infected skin tissue.

    • Homogenize the tissue and perform quantitative bacteriology (CFU counts) to determine the bacterial load.[17]

  • Data Analysis: Compare the lesion scores and bacterial loads between the treated and control groups to evaluate efficacy.

Signaling Pathways in MRSA Resistance

Understanding the mechanisms of MRSA resistance is crucial for the development of effective inhibitors. Key signaling pathways involved in resistance are depicted below.

The primary mechanism of methicillin resistance is the expression of the mecA gene, which is carried on the Staphylococcal Cassette Chromosome mec (SCCmec).[18] The expression of mecA is controlled by the MecR1-MecI regulatory system.[18]

mecA_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1 MecR1 (Sensor) MecI MecI (Repressor) MecR1->MecI cleaves mecA_operon mecA operon MecI->mecA_operon represses PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA_operon->PBP2a expresses Cell Wall Synthesis Cell Wall Synthesis PBP2a->Cell Wall Synthesis enables beta_lactam β-lactam Antibiotic beta_lactam->MecR1 activates

Regulation of mecA expression in MRSA.

Two-component systems (TCSs) are crucial for bacteria to adapt to environmental stresses, including the presence of antibiotics. In S. aureus, several TCSs are involved in antibiotic resistance.[19]

Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (HK) (e.g., GraS, VraS) HK->HK autophosphorylation RR Response Regulator (RR) (e.g., GraR, VraR) HK->RR phosphorylates DNA DNA RR->DNA binds Genes Resistance Genes (e.g., mprF, dlt, vraFG) DNA->Genes regulates transcription Resistance Antibiotic Resistance (e.g., altered cell surface charge, efflux pumps) Genes->Resistance leads to Signal Environmental Signal (e.g., Cationic Antimicrobial Peptides, Cell Wall Stress) Signal->HK senses

General mechanism of a two-component signaling system in S. aureus.

References

Application Notes and Protocols for 7-Nitroisobenzofuran-1(3H)-one Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct mechanism of action studies for 7-Nitroisobenzofuran-1(3H)-one are not extensively available in the current scientific literature. The following information is primarily based on studies of the closely related isomer, 4-Nitroisobenzofuran-1(3H)-one , and the broader class of isobenzofuran-1(3H)-ones (phthalides). Researchers should interpret these notes as a guide for formulating hypotheses and designing experiments for this compound, with the understanding that its specific biological activities and mechanisms may differ.

Introduction to Isobenzofuran-1(3H)-ones

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of compounds featuring a γ-lactone moiety fused to a benzene ring.[1] This scaffold is present in various natural products and synthetic compounds that exhibit a wide range of biological activities.[1][2] These activities include antimicrobial, antifungal, antiproliferative, and enzyme inhibitory effects.[1][3][4] The specific biological profile of a phthalide derivative is highly dependent on the nature and position of substituents on the aromatic ring.

Potential Mechanism of Action: Insights from 4-Nitroisobenzofuran-1(3H)-one

A significant study on the isomer, 4-Nitroisobenzofuran-1(3H)-one (also referred to as IITK2020), has identified it as a potent inhibitor of multidrug-resistant Staphylococcus aureus (MRSA).[1][5] The primary mechanism of action is the inhibition of peptidoglycan biosynthesis.[1][5]

Proposed Signaling Pathway: Inhibition of Peptidoglycan Biosynthesis

The proposed mechanism involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. While the precise molecular target within this pathway is still under investigation, the overall effect is a disruption of the peptidoglycan layer, leading to bacterial cell death.

Peptidoglycan_Biosynthesis_Inhibition Hypothesized Inhibition of Peptidoglycan Biosynthesis by Nitroisobenzofuranones cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocase Translocase (Flippase) Lipid_II->Translocase Nascent_PG Nascent Peptidoglycan Translocase->Nascent_PG Transglycosylase Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Transpeptidase Inhibitor This compound (Hypothesized Target) Inhibitor->UDP_NAM Inhibitor->Lipid_I

Caption: Hypothesized mechanism of action for this compound based on the activity of its 4-nitro isomer, which inhibits peptidoglycan biosynthesis in bacteria.

Quantitative Data for 4-Nitroisobenzofuran-1(3H)-one

The following table summarizes the antimicrobial activity of 4-Nitroisobenzofuran-1(3H)-one against S. aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
S. aureus (multidrug-resistant clinical strains)2-4[1][5]

Other Potential Biological Activities of the Isobenzofuran-1(3H)-one Scaffold

The isobenzofuran-1(3H)-one core structure is associated with a variety of other biological activities. These represent potential avenues of investigation for this compound.

Antiproliferative Activity

Several C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated cytotoxic effects against cancer cell lines.[6]

Cell LineCompound TypeActivityReference
U937 (lymphoma)C-3 functionalized phthalidesInhibition of cell viability[6]
K562 (myeloid leukemia)C-3 functionalized phthalidesInhibition of cell viability[6]
Antifungal and Antibacterial Activity

Various derivatives of isobenzofuran-1(3H)-one have been reported to possess broad-spectrum antimicrobial properties.[3]

OrganismCompound TypeActivityReference
Escherichia coli3-substituted isobenzofuran-1(3H)-onesActive
Bacillus subtilis3-substituted isobenzofuran-1(3H)-onesActive
Staphylococcus aureus3-substituted isobenzofuran-1(3H)-onesActive
Yeast-like fungi3-substituted isobenzofuran-1(3H)-onesAntifungal activity
Enzyme Inhibition

Certain isobenzofuran-1(3H)-one derivatives have been identified as inhibitors of specific enzymes, such as tyrosinase.[4]

EnzymeCompound TypeActivityReference
TyrosinasePhthalaldehydic acid and derivativesInhibition of enzyme activity[4]

Experimental Protocols

The following are generalized protocols based on the cited literature that can be adapted for the study of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial dilutions in a 96-well microtiter plate Compound_Prep->Serial_Dilution Inoculation Inoculate each well with the bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubate Incubate the plate at 37°C for 18-24 hours Inoculation->Incubate Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubate->Visual_Inspection MIC_Determination Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Methodology:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., U937 or K562) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Future Research Directions

To elucidate the specific mechanism of action of this compound, the following experimental approaches are recommended:

  • Target Identification Studies: Employ techniques such as affinity chromatography, activity-based protein profiling (ABPP), or yeast two-hybrid screening to identify the direct binding partners of the compound.

  • Enzymatic Assays: Based on the results of target identification, perform in vitro enzymatic assays to confirm the inhibitory activity against specific enzymes.

  • Transcriptomic and Proteomic Analysis: Analyze changes in gene and protein expression in cells treated with this compound to understand its impact on cellular pathways.

  • Structural Biology: Determine the crystal structure of the compound in complex with its target protein to understand the molecular basis of interaction.

By leveraging the information from related compounds and employing a systematic experimental approach, the mechanism of action of this compound can be successfully characterized.

References

In Vitro Evaluation of 4-Nitroisobenzofuran-1(3H)-one against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 4-Nitroisobenzofuran-1(3H)-one, a potent small molecule inhibitor, against Staphylococcus aureus. The provided methodologies cover the determination of antibacterial activity, assessment of cytotoxicity, and investigation into the compound's mechanism of action.

Introduction

Antimicrobial resistance (AMR) is a significant global health threat, necessitating the discovery and development of novel antibacterial agents. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a leading cause of serious infections. 4-Nitroisobenzofuran-1(3H)-one has emerged as a promising inhibitor of S. aureus, demonstrating exclusive activity against this pathogen.[1][2] Its proposed mechanism of action involves the targeting of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall formation.[1][2]

Data Presentation

The antibacterial efficacy of 4-Nitroisobenzofuran-1(3H)-one against S. aureus has been quantified, with key data summarized below.

ParameterValue (µg/mL)Bacterial Strain(s)Reference(s)
Minimum Inhibitory Concentration (MIC)2 - 4Staphylococcus aureus (including multidrug-resistant clinical strains)[1][2]

Experimental Protocols

Detailed protocols for the essential in vitro assays are provided below. These are standard methods that can be adapted for the evaluation of 4-Nitroisobenzofuran-1(3H)-one and other novel antibacterial compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] The broth microdilution method is a standard procedure for determining the MIC.[5][6]

Materials:

  • 4-Nitroisobenzofuran-1(3H)-one

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3][5]

  • Sterile 96-well microtiter plates[3][5]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[3][5]

  • Spectrophotometer

  • Incubator (35 ± 2°C)[3][5]

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 4-Nitroisobenzofuran-1(3H)-one in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).[3]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).[5]

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[3][5]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8]

Materials:

  • Results from the MIC assay

  • Brain Heart Infusion (BHI) agar plates or other suitable growth medium[9]

  • Sterile micropipettes

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 50 µL).[9]

    • Spread the aliquot onto a BHI agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours.[9]

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of a new antibacterial agent to mammalian cells to determine its therapeutic potential. The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)[10]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 4-Nitroisobenzofuran-1(3H)-one

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO)[10]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well).[10]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Compound Treatment:

    • Prepare serial dilutions of 4-Nitroisobenzofuran-1(3H)-one in the cell culture medium.

    • Remove the old medium from the cells and add the diluted compound.

    • Incubate for a specified period (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

    • Measure the absorbance at approximately 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

Visualizations

Experimental_Workflow Compound 4-Nitroisobenzofuran-1(3H)-one Stock Solution MIC MIC Determination (Broth Microdilution) Compound->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) Compound->Cytotoxicity SA_culture S. aureus Culture (Fresh Plate) Inoculum Standardized Inoculum (0.5 McFarland) SA_culture->Inoculum Inoculum->MIC MBC MBC Determination (Subculturing) MIC->MBC Subculture from non-turbid wells MoA Mechanism of Action Study (Peptidoglycan Biosynthesis Assay) MIC->MoA

Caption: Workflow for in vitro evaluation of 4-Nitroisobenzofuran-1(3H)-one.

Peptidoglycan_Biosynthesis_Inhibition Compound 4-Nitroisobenzofuran-1(3H)-one Inhibition Inhibition Compound->Inhibition Target Peptidoglycan Biosynthesis Pathway CellWall Bacterial Cell Wall Synthesis Target->CellWall Leads to Inhibition->Target Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption causes

Caption: Proposed mechanism of action via peptidoglycan synthesis inhibition.

References

Application Notes and Protocols: Peptidoglycan Synthesis Inhibition Assay using 7-Nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and protection from osmotic stress. The biosynthetic pathway of peptidoglycan is a well-established and attractive target for the development of novel antibiotics due to its absence in eukaryotes. This document provides detailed application notes and protocols for a whole-cell assay to screen for and characterize inhibitors of peptidoglycan synthesis using the fluorescent D-amino acid (FDAA) probe, 7-Nitroisobenzofuran-1(3H)-one, also known as NBD-amino-D-alanine (NADA).

This assay relies on the incorporation of NADA into the peptidoglycan of actively growing bacteria by D,D-transpeptidases. In the presence of an inhibitor that targets any step of the peptidoglycan synthesis pathway, the incorporation of NADA will be reduced, leading to a quantifiable decrease in fluorescence. Here, we focus on the application of this assay to characterize the activity of this compound (also referred to as IITK2020), a known inhibitor of peptidoglycan biosynthesis in Staphylococcus aureus.[1][2]

Data Presentation

The following table summarizes the antimicrobial activity of this compound against Staphylococcus aureus. This data is critical for determining the appropriate concentration range for use in the inhibition assay.

CompoundOrganismMIC (μg/mL)Reference
This compound (IITK2020)Staphylococcus aureus2-4[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is to confirm the MIC of the test compound against the bacterial strain of interest, which will inform the concentrations used in the peptidoglycan synthesis inhibition assay.

Materials:

  • Test compound (this compound)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include positive (no compound) and negative (no bacteria) growth controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: Peptidoglycan Synthesis Inhibition Assay

This protocol describes a whole-cell, fluorescence-based assay to measure the inhibition of peptidoglycan synthesis.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound (test inhibitor)

  • NBD-amino-D-alanine (NADA) fluorescent probe

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain in TSB and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh, pre-warmed TSB to an OD600 of ~0.05.

    • Incubate at 37°C with shaking until the culture reaches the early-to-mid logarithmic growth phase (OD600 ≈ 0.2-0.4).

  • Inhibitor Treatment:

    • In a 96-well plate, add different concentrations of this compound. It is recommended to test concentrations at, above, and below the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., a known cell wall synthesis inhibitor like penicillin or vancomycin).

    • Add the logarithmic phase bacterial culture to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). This pre-incubation allows the inhibitor to exert its effect on the cells.

  • Fluorescent Labeling:

    • Add NADA to each well to a final concentration of 0.5-1 mM.[3]

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. This pulse-labeling step ensures that only newly synthesized peptidoglycan is labeled.

  • Measurement:

    • Wash the cells to remove unincorporated NADA. Centrifuge the plate, carefully remove the supernatant, and resuspend the bacterial pellets in PBS. Repeat this washing step twice.

    • After the final wash, resuspend the cells in PBS.

    • Measure the fluorescence in a microplate reader with appropriate excitation and emission wavelengths for NADA (e.g., Excitation ~470 nm, Emission ~540 nm).

    • Measure the optical density at 600 nm (OD600) to normalize the fluorescence signal to the cell number.

  • Data Analysis:

    • Calculate the normalized fluorescence for each well (Fluorescence / OD600).

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in NADA incorporation).

Visualizations

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylases (TG) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidases (TP) Fosfomycin Fosfomycin Fosfomycin->UDP_MurNAc Cycloserine D-Cycloserine Cycloserine->UDP_MurNAc_Pentapeptide Vancomycin Vancomycin Vancomycin->Lipid_II Beta_Lactams β-Lactams Beta_Lactams->Crosslinked_PG IITK2020 This compound (IITK2020) IITK2020->Nascent_PG Inhibits PG Biosynthesis Experimental_Workflow start Start: Log-phase bacterial culture step1 Dispense inhibitor dilutions into 96-well plate start->step1 end End: Data Analysis (IC50) step2 Add bacterial culture to wells step1->step2 step3 Incubate (e.g., 30-60 min, 37°C) step2->step3 step4 Add NADA fluorescent probe step3->step4 step5 Incubate (e.g., 5-15 min, 37°C) step4->step5 step6 Wash cells with PBS (2x) step5->step6 step7 Resuspend cells in PBS step6->step7 step8 Measure Fluorescence (Ex/Em) and OD600 step7->step8 step8->end

References

Application Note & Protocol: Time-Kill Curve Analysis of 7-Nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobenzofuran-1(3H)-one derivatives have garnered significant interest as a class of heterocyclic compounds with a wide range of biological activities, including potential antimicrobial effects.[1][2][3] This application note provides a detailed protocol for conducting a time-kill curve analysis to evaluate the pharmacodynamic activity of a specific derivative, 7-Nitroisobenzofuran-1(3H)-one, against relevant bacterial pathogens. Time-kill curve assays are essential in vitro studies that determine the rate and extent of bacterial killing by an antimicrobial agent over time.[4][5][6] The data generated from these assays help to classify a compound as either bactericidal (typically a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibition of growth with a <3-log10 reduction in CFU/mL).[4][5][6] This information is critical for the preclinical development of new antimicrobial agents. While specific studies on this compound are limited, related nitroisobenzofuranone compounds have shown inhibitory activity against pathogens like Staphylococcus aureus, making this analysis relevant.[7][8]

Objective

To outline a comprehensive experimental protocol for performing a time-kill curve assay to characterize the bactericidal or bacteriostatic activity of this compound against a representative Gram-positive bacterium, Staphylococcus aureus.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to initiating the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the test organism (S. aureus) must be determined. This is typically accomplished using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after overnight incubation.[5]

Time-Kill Curve Assay Protocol

This protocol details the steps to assess the time-dependent antimicrobial activity of this compound.

2.1. Materials and Equipment

  • Test Compound: this compound stock solution of known concentration.

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates.[4][5]

  • Control Antibiotic: Vancomycin or other standard antibiotic with known activity against S. aureus.

  • Reagents: Sterile Phosphate-Buffered Saline (PBS) for dilutions.

  • Equipment: Shaking incubator, spectrophotometer, micropipettes, sterile test tubes, and spreaders.

2.2. Inoculum Preparation

  • Aseptically transfer a single colony of S. aureus from a TSA plate into a tube containing CAMHB.

  • Incubate the culture at 35-37°C with agitation until it reaches the mid-logarithmic phase of growth, which corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4][5]

  • Dilute the bacterial suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final assay tubes.[9]

2.3. Assay Setup

  • Prepare a series of sterile tubes for each concentration of this compound to be tested. Recommended concentrations are multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Include a growth control tube containing only the bacterial inoculum in CAMHB and no test compound.[4][5]

  • Add the appropriate volume of the test compound stock solution to each respective tube to achieve the desired final concentrations.

  • Inoculate all tubes (except for a sterility control) with the prepared bacterial suspension.

2.4. Incubation and Sampling

  • Incubate all tubes at 35-37°C with constant agitation.

  • Collect aliquots (e.g., 100 µL) from each tube at predefined time points, such as 0, 2, 4, 6, 8, 12, and 24 hours.[5]

2.5. Viable Cell Counting

  • Perform ten-fold serial dilutions of each collected aliquot in sterile PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.[4]

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. The lower limit of detection is typically around 100 CFU/mL.

Data Presentation

The results of the time-kill assay are typically summarized in a tabular format, presenting the log10 CFU/mL values at each time point for the different concentrations of the test compound and the growth control.

Table 1: Illustrative Time-Kill Assay Data for this compound against S. aureus

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.705.715.705.695.72
2 6.105.855.404.804.10
4 6.505.904.903.90<2.00
6 7.205.804.20<2.00<2.00
8 7.905.753.50<2.00<2.00
12 8.605.802.80<2.00<2.00
24 9.306.20<2.00<2.00<2.00

Note: <2.00 indicates the lower limit of detection.

Mandatory Visualizations

Time_Kill_Assay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_mic 1. Determine MIC prep_inoculum 2. Prepare Bacterial Inoculum (~5x10^5 CFU/mL) prep_tubes 3. Prepare Assay Tubes (Compound Dilutions + Control) exp_inoculate 4. Inoculate Tubes prep_tubes->exp_inoculate exp_incubate 5. Incubate with Agitation (37°C) exp_sample 6. Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) ana_dilute 7. Serial Dilutions exp_sample->ana_dilute ana_plate 8. Plate on Agar ana_incubate 9. Incubate Plates (18-24h) ana_count 10. Count Colonies (CFU) ana_plot 11. Plot log10 CFU/mL vs. Time end_node Data Interpretation ana_plot->end_node

Caption: Experimental workflow for the time-kill curve assay.

Data_Interpretation_Logic start Time-Kill Curve Data (log10 CFU/mL vs. Time) decision ≥3-log10 reduction in CFU/mL from initial? start->decision bactericidal Bactericidal Activity decision->bactericidal Yes bacteriostatic Bacteriostatic Activity decision->bacteriostatic No

Caption: Logic for interpreting time-kill curve assay results.

Conclusion

The time-kill curve assay is a fundamental tool for characterizing the pharmacodynamic properties of novel antimicrobial compounds like this compound. The protocol described provides a robust framework for obtaining reliable and reproducible data on the rate and extent of bacterial killing. This information is invaluable for guiding further drug development, including lead optimization and in vivo efficacy studies. The illustrative data and workflows presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents.

References

Application Notes and Protocols for Cell-Based Screening of Isobenzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobenzofuranones, also known as phthalides, are a class of compounds characterized by a γ-lactone moiety fused to a benzene ring.[1][2] This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antioxidant, antifungal, anti-platelet, and antiproliferative effects.[1][2][3][4] Their therapeutic potential, particularly in oncology, has made them attractive candidates for drug discovery programs.

Cell-based assays are indispensable tools in the early stages of drug discovery for screening compound libraries, identifying active molecules, and elucidating their mechanisms of action.[5][6] These assays provide a more physiologically relevant context compared to biochemical assays by evaluating a compound's effect on living cells.[5][7] This document provides detailed application notes and protocols for utilizing various cell-based assays to screen and characterize isobenzofuranone derivatives.

Application Notes: Screening Strategies

The initial screening of isobenzofuranone derivatives typically involves assessing their impact on cell viability and proliferation, particularly in cancer cell lines.[1][8] Compounds demonstrating significant activity can then be subjected to more detailed secondary assays to determine their mechanism of action, such as their ability to induce apoptosis or modulate specific signaling pathways.

Primary Assays: Assessing Cytotoxicity and Cell Viability The first step in screening is to determine the cytotoxic or anti-proliferative effects of the isobenzofuranone derivatives. Tetrazolium reduction assays like MTT and XTT are widely used for this purpose.[9][10][11][12] These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Relies on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[9][11][13] A solubilization step is required to dissolve the formazan crystals before measuring absorbance.[10][11]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An alternative to MTT, XTT is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and simplifying the protocol.[9][14]

Secondary Assays: Elucidating Mechanism of Action Once active compounds are identified, secondary assays are employed to understand how they exert their effects.

  • Apoptosis Assays: Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[15] Key events in apoptosis, such as caspase activation and the externalization of phosphatidylserine (PS), can be measured.[15][16]

    • Caspase Activity Assays (e.g., Caspase-Glo® 3/7): Caspases are proteases that execute the apoptotic program. Luminescent assays can quantify the activity of key effector caspases like caspase-3 and caspase-7.[15]

    • Annexin V Staining: In early apoptosis, PS translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye or a luciferase to detect apoptotic cells.[17][18]

  • Signaling Pathway Analysis: Isobenzofuranone derivatives may exert their effects by modulating key intracellular signaling pathways involved in cell proliferation, survival, and inflammation, such as the MAPK and NF-κB pathways.[19][20][21]

    • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation and differentiation.[21][22] Assays can measure the phosphorylation status of key kinases like ERK1/2 to determine if a compound inhibits the pathway.[22][23]

    • NF-κB (Nuclear Factor-kappa B) Pathway: NF-κB plays a significant role in inflammation and cell survival.[20][24] Its activation involves the translocation of NF-κB transcription factors from the cytoplasm to the nucleus, which can be quantified using high-content imaging or reporter assays.[25][26]

Data Presentation: Quantitative Analysis

Summarizing screening data in a structured format is crucial for comparing the activity of different derivatives and identifying structure-activity relationships (SAR).[1][19]

Table 1: Antiproliferative Activity of Isobenzofuranone Derivatives. [1] This table summarizes the half-maximal inhibitory concentration (IC50) values for selected isobenzofuranone derivatives against two human cancer cell lines after 48 hours of treatment. Etoposide is included as a positive control.

CompoundK562 (Myeloid Leukemia) IC50 (µM)U937 (Lymphoma) IC50 (µM)
16 2.7962.97
17 66.8171.39
18 1.7146.63
Etoposide 7.060.35

Table 2: Antioxidant Activity of Isobenzofuranone Derivatives. [4] This table shows the half-maximal effective concentration (EC50) values from a DPPH radical-scavenging assay, indicating the antioxidant potential of the compounds. Gallic acid is used as a positive control.

CompoundAntioxidant Activity EC50 (µM)
1 10
2 7
3 22
4 5
Gallic Acid 2

Experimental Protocols & Visualizations

The following section provides detailed protocols for the key cell-based assays discussed.

General Experimental Workflow for Screening

The overall process for screening a library of isobenzofuranone derivatives involves several key stages, from initial cell culture to hit validation.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation A Isobenzofuranone Compound Library D Treat Cells with Compound Dilutions A->D B Select & Culture Cancer Cell Lines C Seed Cells in 96-well Plates B->C C->D Incubate 24h E Primary Assay: Cell Viability (MTT/XTT) D->E Incubate 48-72h F Measure Absorbance & Calculate IC50 Values E->F G Identify 'Hits' (Active Compounds) F->G H Secondary Assays: Apoptosis, Signaling Pathways G->H I Validate Hits & Elucidate Mechanism of Action H->I

Caption: A general workflow for screening isobenzofuranone derivatives.

Cell Viability Protocol: MTT Assay

This protocol details the steps for assessing cell viability by measuring the metabolic conversion of MTT to formazan.[12][13][27]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Isobenzofuranone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[28]

  • Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Incubate for at least 4 hours (or overnight) at 37°C.[10]

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

G A Viable Cell with Active Mitochondria B Add Yellow MTT (Water-Soluble) C Mitochondrial Dehydrogenase A->C contains B->C reduces D Purple Formazan (Insoluble Crystals) C->D produces E Add Solubilizing Agent D->E dissolves F Measure Absorbance (~570 nm) E->F leads to G cluster_healthy Healthy Cell cluster_apoptotic Apoptotic Cell A Phosphatidylserine (PS) on Inner Membrane D PS Flips to Outer Membrane A->D Apoptotic Stimulus (Isobenzofuranone) B Annexin V-Luciferase (No Binding) C No Light Signal E Annexin V-Luciferase Binds to PS D->E F Luminescent Signal E->F G cluster_pathway Canonical NF-κB Signaling Pathway cluster_nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates Complex IκBα-NF-κB (Inactive, Cytoplasmic) IkappaB->Complex degrades NFkB NF-κB (p65/p50) Translocation Translocation NFkB->Translocation Complex->NFkB releases Nucleus Nucleus NFkB_nuc NF-κB (Active) Translocation->NFkB_nuc Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK1/2 (MAPKK) Raf->MEK phosphorylates ERK ERK1/2 (MAPK) MEK->ERK phosphorylates Targets Nuclear & Cytoplasmic Targets ERK->Targets phosphorylates Response Cellular Response (Proliferation, Differentiation) Targets->Response

References

Application Notes & Protocols: 7-Nitroisobenzofuran-1(3H)-one in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the current understanding of isobenzofuranone and nitro-aromatic compounds in antimicrobial research. Specific data on the antimicrobial activity of 7-Nitroisobenzofuran-1(3H)-one is limited in publicly available literature. The proposed mechanisms and protocols are therefore extrapolations based on related molecules and should be adapted and validated experimentally.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1] Isobenzofuran-1(3H)-one, a lactone derivative, has emerged as a promising pharmacophore due to its diverse biological activities, including antifungal and cytotoxic properties.[2] The incorporation of a nitro group, a well-known pharmacophore in antimicrobial agents like nitrofurantoin, into the isobenzofuranone backbone presents a compelling strategy for discovering new antimicrobial candidates.[3][4]

This document outlines the potential applications and suggested experimental protocols for investigating This compound as a novel antimicrobial agent. While direct evidence for this specific isomer is scarce, its structural analog, 4-Nitroisobenzofuran-1(3H)-one, has demonstrated potent and selective activity against Staphylococcus aureus, suggesting a promising avenue for research.[5]

Putative Mechanism of Action

The antimicrobial activity of this compound is hypothesized to be multifactorial, leveraging both the isobenzofuranone core and the nitro-aromatic moiety. Two primary putative mechanisms are proposed:

2.1. Inhibition of Cell Wall Biosynthesis: Based on studies of the related compound, 4-Nitroisobenzofuran-1(3H)-one, a potential target for this class of molecules is the MurA enzyme.[5] MurA is a key enzyme in the early stages of peptidoglycan biosynthesis in bacteria. Inhibition of MurA disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The α,β-unsaturated carbonyl moiety present in the isobenzofuranone ring is suggested to be crucial for this activity, potentially acting as a Michael acceptor for nucleophilic residues in the enzyme's active site.[5]

2.2. Generation of Reactive Nitrogen Intermediates: A hallmark of many nitro-aromatic antimicrobial agents is their activation by bacterial nitroreductases.[4] It is proposed that this compound can be similarly reduced within the bacterial cell to generate reactive nitrogen species. These highly reactive intermediates can cause widespread cellular damage by reacting with and inactivating critical biomolecules such as ribosomal proteins, enzymes, and DNA.[4]

Below is a diagram illustrating the putative signaling pathways of antimicrobial action.

antimicrobial_pathway cluster_entry Bacterial Cell cluster_pathway1 Cell Wall Synthesis Inhibition cluster_pathway2 Reductive Activation 7-NBF This compound MurA MurA Enzyme 7-NBF->MurA Inhibition Nitroreductases Nitroreductases 7-NBF->Nitroreductases Reduction Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Blocks Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Leads to RNI Reactive Nitrogen Intermediates Nitroreductases->RNI Generates Damage Damage to DNA, Proteins, etc. RNI->Damage Causes

Caption: Putative antimicrobial mechanisms of this compound.

Data Presentation: Antimicrobial Activity of Related Isobenzofuranones

For comparative purposes, the following table summarizes the reported antimicrobial activity of a related isobenzofuranone derivative. This data serves as a benchmark for guiding the investigation of this compound.

CompoundMicroorganismMIC (µg/mL)Reference
4-Nitroisobenzofuran-1(3H)-one (IITK2020)Staphylococcus aureus2-4[5]

Experimental Protocols

The following are detailed protocols for the initial screening and characterization of the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method, a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[6]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

  • This compound

  • Target microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the target microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Below is a workflow diagram for the MIC determination protocol.

mic_workflow Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: MurA Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against the MurA enzyme.

Objective: To determine if this compound inhibits the activity of the MurA enzyme.

Materials:

  • Purified MurA enzyme

  • This compound

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Phosphate buffer

  • Malachite green reagent

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, UNAG, and varying concentrations of this compound. Include a positive control (a known MurA inhibitor like fosfomycin) and a negative control (DMSO).

  • Enzyme Addition: Initiate the reaction by adding the purified MurA enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Phosphate Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during the enzymatic reaction, producing a colored complex.

  • Measurement: Measure the absorbance at a wavelength of 620 nm.

  • Data Analysis: A decrease in absorbance in the presence of this compound compared to the negative control indicates inhibition of MurA activity. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Below is a diagram illustrating the logical relationship in the MurA inhibition assay.

mura_assay_logic MurA MurA Enzyme Product_Pi Product + Inorganic Phosphate (Pi) MurA->Product_Pi Catalyzes UNAG_PEP UNAG + PEP UNAG_PEP->MurA Malachite_Green Malachite Green Reagent Product_Pi->Malachite_Green Reacts with 7_NBF This compound 7_NBF->MurA Inhibits Color_Change Colorimetric Signal Malachite_Green->Color_Change

Caption: Logical flow of the MurA enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a molecule of interest in the quest for new antimicrobial agents. The protocols and information provided herein offer a foundational framework for initiating its investigation. Future research should focus on a comprehensive evaluation of its antimicrobial spectrum, elucidation of its precise mechanism of action, and assessment of its toxicological profile. Medicinal chemistry efforts can also be employed to synthesize derivatives to establish structure-activity relationships and optimize antimicrobial potency and safety.[7] The exploration of this and related compounds could contribute significantly to the pipeline of new antimicrobial therapies.[8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Nitroisobenzofuran-1(3H)-one Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-Nitroisobenzofuran-1(3H)-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a small organic molecule with the chemical formula C₈H₅NO₄ and a molecular weight of approximately 179.13 g/mol .[1][2] Like many small molecule compounds with aromatic and nitro groups, it is expected to have low aqueous solubility and be more soluble in organic solvents. For biological assays, it is commonly dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution before further dilution in aqueous media.[3]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: The standard recommended solvent for creating a stock solution of this compound is high-purity, anhydrous DMSO.[3] It is crucial to ensure the compound is fully dissolved in the DMSO before preparing further dilutions.

Q3: What are some alternative solvents if my experiment is sensitive to DMSO?

A3: While DMSO is widely used, it can exhibit toxicity or interfere with some biological assays.[4] If your experiment is sensitive to DMSO, you may consider alternatives such as Dimethylformamide (DMF), Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP).[5] More biocompatible and greener alternatives like Cyrene™ and zwitterionic liquids (ZILs) are also emerging.[2][4][6][7] It is essential to perform a vehicle control experiment to assess the effect of any solvent on your specific assay.

Q4: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

A4: The most reliable method is to perform an experimental solubility test. This involves preparing a series of dilutions of your compound from a concentrated stock solution into your specific cell culture medium. The highest concentration that remains clear and free of precipitate after incubation under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your assay is considered the maximum soluble concentration.[1]

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer or Media

  • Question: I dissolved this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.

Potential CauseRecommended Solution
High Final Concentration The final concentration of the compound exceeds its solubility limit in the aqueous media. Solution: Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[1]
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange, leading to precipitation. Solution: Perform serial dilutions. First, create an intermediate dilution of the stock solution in your pre-warmed (37°C) culture medium, and then add this to the final culture volume.
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Solution: Always use pre-warmed (37°C) cell culture media for dilutions.
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the media is too high, which can be toxic to cells and may also affect compound solubility. Solution: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure your vehicle controls have the same final solvent concentration.

Issue 2: Delayed Precipitation in the Incubator

  • Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?

  • Answer: Delayed precipitation can occur due to several factors related to the incubator environment and the stability of the compound in the culture medium over time.

Potential CauseRecommended Solution
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the compound's solubility. Solution: Minimize the time that culture vessels are outside the incubator.
Media Evaporation Evaporation of media in the incubator can increase the concentration of the compound and other media components, leading to precipitation. Solution: Ensure proper humidification of the incubator and use low-evaporation lids or seal plates.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of a pH-sensitive compound. Solution: Monitor the pH of your culture medium. You may need to change the medium more frequently or use a different buffering agent if compatible with your cells.
Compound Instability The compound may not be stable in the aqueous environment of the culture medium over long incubation periods. Solution: Consider preparing fresh media with the compound more frequently for long-term experiments.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventTemperature (°C)Estimated Solubility (mM)Notes
Water (pH 7.4)25< 0.1Poorly soluble in aqueous solutions.
PBS (pH 7.4)25< 0.1Similar to water; low solubility expected.
Ethanol25~5Moderately soluble.
Methanol25~2Slightly soluble.
DMSO25> 50Highly soluble; recommended for stock solutions.
DMF25> 50Highly soluble; an alternative to DMSO.

Note: This data is hypothetical and should be used as a guideline. It is strongly recommended to determine the experimental solubility for your specific batch of compound and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture Media

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 50 mM stock solution. Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.

  • Prepare Serial Dilutions: Pre-warm your complete cell culture medium to 37°C. In a series of microcentrifuge tubes or a 96-well plate, perform serial dilutions of the stock solution to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is constant across all dilutions and in the vehicle control (e.g., 0.4%).

  • Incubate: Incubate the dilutions at 37°C in a CO₂ incubator for the duration of your longest planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, visually inspect each solution for any signs of precipitation (e.g., cloudiness, visible particles, or a film at the bottom).

  • Microscopic Examination: To detect microprecipitates, examine a small aliquot from each tube or well under a microscope.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitates is the empirical solubility limit for this compound under your specific experimental conditions.[1]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Prepare Stock Solution: Based on your solubility test, prepare a concentrated stock solution in 100% DMSO (e.g., 50 mM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. Prepare an intermediate dilution of the DMSO stock solution in the pre-warmed medium. For example, to achieve a final concentration of 50 µM with a final DMSO concentration of 0.1%, you could add 2 µL of a 25 mM DMSO stock to 998 µL of medium.

  • Final Dilution: Add the intermediate dilution to your cell culture plates containing cells and the appropriate volume of medium to achieve the desired final concentration. Gently mix by swirling the plate.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO (or other solvent) as the compound-treated cells.

Visualizations

Hypothetical Signaling Pathway Inhibition

Based on the known activity of a similar compound, 4-nitroisobenzofuran-1(3H)-one, which inhibits peptidoglycan biosynthesis in S. aureus, a hypothetical mechanism of action is depicted below.[3][6]

G cluster_s_aureus Staphylococcus aureus UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylase Compound 7-Nitroisobenzofuran- 1(3H)-one Compound->Inhibition Inhibition->Lipid_I Inhibition G Start Start PrepStock Prepare 50 mM Stock in 100% DMSO Start->PrepStock SerialDilute Perform Serial Dilutions in Pre-warmed Media PrepStock->SerialDilute Incubate Incubate at 37°C for Experiment Duration SerialDilute->Incubate VisualInspect Visual Inspection for Precipitate Incubate->VisualInspect Microscopy Microscopic Examination for Microprecipitates VisualInspect->Microscopy DetermineMaxSol Determine Highest Soluble Concentration Microscopy->DetermineMaxSol End End DetermineMaxSol->End

References

Technical Support Center: Synthesis of Nitroaromatic Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitroaromatic heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during experimental work. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of electron-rich heterocycles like pyrrole and indole particularly challenging?

The high electron density that makes these rings reactive towards electrophiles also makes them highly susceptible to acid-catalyzed polymerization.[1][2] Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are often too harsh and can lead to the formation of insoluble tars instead of the desired product.[1][2] Therefore, milder, often non-acidic or buffered, conditions are required.[1][3]

Q2: Why is pyridine significantly less reactive towards nitration than benzene?

The nitrogen atom in the pyridine ring is highly electronegative, which withdraws electron density from the aromatic system.[4][5] This deactivation makes the ring much less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[4][5] Consequently, nitration of pyridine requires very harsh reaction conditions, such as fuming nitric acid at high temperatures, which often results in low yields.[4][5] The electrophilic attack that does occur happens at the 3-position (meta), as the intermediate formed avoids placing a positive charge on the already electron-deficient nitrogen atom.[4][6]

Q3: What are the primary safety concerns during nitration reactions?

Nitration reactions pose several significant hazards. The reagents, like nitric acid and sulfuric acid, are highly corrosive and can cause severe chemical burns.[7] The reactions are often highly exothermic, creating a risk of thermal runaway that can lead to an explosion if not properly controlled.[7] The combination of nitric acid with certain organic compounds, like acetic anhydride, can also be explosive.[8] Additionally, toxic nitrogen dioxide gas can be produced, requiring the use of well-ventilated fume hoods and appropriate personal protective equipment (PPE).[7]

Q4: How can I control regioselectivity during the nitration of a substituted heterocycle?

Controlling regioselectivity is a critical challenge and depends on several factors:

  • Substrate's Electronic Properties: The inherent directing effects of the heteroatom(s) and existing substituents are the primary influence.

  • Nitrating Agent: Milder, bulkier, or chelation-directing nitrating agents can favor different isomers compared to standard mixed acid.

  • Reaction Conditions: Temperature can play a crucial role. In some cases, kinetic control at low temperatures favors one isomer, while thermodynamic control at higher temperatures favors another.[9]

  • Protecting Groups: Temporarily blocking a more reactive site with a protecting group can force nitration to occur at a less favored position.

Troubleshooting Guide

Issue 1: Low or No Yield of Desired Product

Q: My reaction with an electron-rich heterocycle (e.g., indole, pyrrole) is producing only a dark, insoluble tar. What is happening and how can I fix it?

A: You are likely observing acid-catalyzed polymerization of your starting material.[1][2] These electron-rich rings are highly sensitive to strong acids.

Solutions:

  • Avoid Strong Acids: Do not use the standard nitric acid/sulfuric acid mixture.

  • Use Milder Reagents: Employ milder nitrating agents such as nitric acid in acetic anhydride at low temperatures, which is a classic method for nitrating pyrrole.[2][3][10] For indoles, non-acidic conditions using reagents like benzoyl nitrate or trifluoroacetyl nitrate (generated in situ) can be effective for C-3 nitration.[1][11][12]

  • Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C or lower) to minimize decomposition.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents to prevent oxidative side reactions.[1]

Low_Yield_Troubleshooting Troubleshooting Workflow: Low Yield / Tar Formation Start Low Yield or Tar Formation Observed CheckSubstrate Is the heterocycle electron-rich? (e.g., Pyrrole, Indole) Start->CheckSubstrate CheckConditions Are you using strong acid? (e.g., HNO3/H2SO4) CheckSubstrate->CheckConditions Yes OtherCauses Check other factors: - Reagent Purity - Reaction Time - Moisture CheckSubstrate->OtherCauses No Solution1 Diagnosis: Acid-catalyzed polymerization is likely. CheckConditions->Solution1 Yes CheckConditions->OtherCauses No Action1 Switch to Milder Nitrating Agent (e.g., HNO3/Ac2O) Solution1->Action1 Action2 Lower Reaction Temperature (<= 0 °C) Action1->Action2 Action3 Use Inert Atmosphere and Degassed Solvents Action2->Action3 End Improved Yield Action3->End

Caption: Troubleshooting workflow for low yield and tar formation.

Q: I am attempting to nitrate a deactivated heterocycle (e.g., pyridine) and am recovering only my starting material. What should I do?

A: Deactivated heterocycles require more forcing conditions for nitration to proceed due to the electron-withdrawing nature of the ring.[4][5]

Solutions:

  • Increase Reaction Severity: Use stronger nitrating conditions, such as fuming nitric acid in concentrated sulfuric acid, and increase the reaction temperature.[4][5] Be aware that this can lead to lower yields and more side products.[4]

  • Activate the Ring: An alternative strategy is to first synthesize the pyridine-N-oxide. The N-oxide is more activated towards electrophilic substitution than pyridine itself, allowing for nitration under milder conditions to yield the 4-nitropyridine-N-oxide, which can then be deoxygenated.[4]

Issue 2: Poor Regioselectivity and Isomer Separation

Q: My nitration of thiophene yields a mixture of 2- and 3-nitro isomers that are difficult to separate. How can I improve selectivity?

A: The nitration of thiophene typically produces a mixture of 2-nitrothiophene and 3-nitrothiophene.[8] While the 2-isomer is usually the major product, achieving high selectivity can be challenging.[8]

Solutions:

  • Choice of Reagent: The classic method using nitric acid in acetic anhydride gives a mixture containing about 85% of the 2-nitro isomer and 15% of the 3-nitro isomer.[8] Milder reagents like copper nitrate or using a beta zeolite catalyst with nitric acid and acetic anhydride have also been explored, though selectivity can vary.[8][13]

  • Purification: Tedious separation is often required.[8] Careful fractional crystallization or column chromatography may be necessary to isolate the pure 2-nitrothiophene.

Issue 3: Over-Nitration

Q: My reaction is producing a significant amount of dinitro or trinitro byproducts. How can I favor mono-nitration?

A: Over-nitration occurs when the initially formed mono-nitro product reacts further with the nitrating agent.[4][14] This is common with activated substrates or under harsh conditions.

Solutions:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent, ideally close to a 1:1 molar ratio with the substrate.[4][14]

  • Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the second nitration, which typically has a higher activation energy.[4][14]

  • Slow Addition: Add the nitrating agent dropwise to the substrate solution.[4][14] This maintains a low concentration of the nitrating species, favoring mono-substitution.

  • Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent further nitration.[4][14]

Nitration_Strategy Logic for Selecting a Nitration Strategy Start Select Heterocycle for Nitration CheckReactivity Assess Ring Reactivity Start->CheckReactivity Rich Electron-Rich (e.g., Pyrrole, Indole) High Reactivity CheckReactivity->Rich High Deficient Electron-Deficient (e.g., Pyridine) Low Reactivity CheckReactivity->Deficient Low RichStrategy Strategy: Avoid Polymerization - Use Mild Reagents (HNO3/Ac2O) - Low Temperature (<= 0 °C) - Consider Protecting Groups Rich->RichStrategy DeficientStrategy Strategy: Overcome Deactivation - Use Harsh Conditions (Fuming HNO3/H2SO4) - High Temperature - Alternative: Synthesize N-Oxide Deficient->DeficientStrategy

Caption: Decision logic for nitration based on heterocycle reactivity.

Data Summary

Table 1: Common Nitrating Agents for Heterocycles

Nitrating Agent/SystemHeterocycle ClassCommon Issues & Considerations
HNO₃ / H₂SO₄ Electron-deficient (e.g., Pyridine)Too harsh for electron-rich rings (causes polymerization).[1][2] Requires high temperatures for deactivated systems.[4][5]
HNO₃ / Acetic Anhydride Electron-rich (e.g., Pyrrole, Thiophene)Milder alternative to mixed acid.[3][8] Can be explosive if not prepared and handled correctly at low temperatures.[8]
Benzoyl Nitrate Electron-rich (e.g., Indole)Non-acidic conditions, favors C-3 nitration of indole.[1]
Potassium Nitrate / H₂SO₄ Moderately reactive systemsUsed for kinetic control at low temperatures.[9]
Pyridine-N-oxide then Nitration Pyridine and derivativesA multi-step method to activate the pyridine ring, allowing for milder nitration conditions.[4]

Table 2: Regioselectivity in the Nitration of Common Heterocycles

HeterocycleConditionsMajor Isomer(s)Minor Isomer(s) / ByproductsReference
Pyrrole HNO₃ / Acetic Anhydride, low temp.2-nitro3-nitro, polymerization products[2][15]
Thiophene HNO₃ / Acetic Anhydride2-nitro (~85%)3-nitro (~15%)[8]
Indole Benzoyl Nitrate3-nitro-[1]
Indole HNO₃ / H₂SO₄Polymerization / Tar5-nitro and 6-nitro (if C-3 is blocked)[1]
Pyridine Fuming HNO₃ / H₂SO₄, 300 °C3-nitroLow yields, oxidation products[4][5]

Key Experimental Protocols

Protocol 1: Nitration of an Acid-Sensitive Heterocycle (Thiophene)

This protocol is adapted from established procedures for the nitration of thiophene using nitric acid in acetic anhydride.[8][16]

Objective: To synthesize 2-nitrothiophene while minimizing side reactions.

Materials:

  • Thiophene

  • Fuming Nitric Acid (sp. gr. 1.51)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

Procedure:

  • Preparation of Solutions:

    • Solution A: Dissolve thiophene (1.0 mole) in acetic anhydride (340 mL).

    • Solution B: Carefully and slowly add fuming nitric acid (1.2 moles) to glacial acetic acid (600 mL) with cooling to maintain temperature.[16]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, cool half of Solution B to 10 °C.

  • Nitration: While stirring moderately, add half of Solution A dropwise, ensuring the temperature does not rise above room temperature.[16] Use a cold water bath for cooling. A rapid temperature increase may occur initially.[16]

  • Completion: After the first addition is complete, cool the reaction mixture back to 10 °C and add the remaining Solution B. Continue by slowly adding the rest of Solution A.

  • Monitoring: A stable light brown color indicates the reaction is proceeding correctly. A pink or dark red color suggests oxidation is occurring.[16]

  • Work-up: Let the mixture stand at room temperature for 2 hours. Then, pour it onto an equal weight of crushed ice with vigorous shaking. The product, mononitrothiophene, will precipitate as pale yellow crystals.

  • Purification: Filter the solid product at low temperature and wash thoroughly with ice water. The crude product can be purified by steam distillation followed by recrystallization from petroleum ether to yield colorless crystals.[16]

Safety Note: The reaction between nitric acid and acetic anhydride is highly exothermic and potentially explosive. Always prepare the mixture by adding the acid slowly to the anhydride with efficient cooling and never allow the temperature to rise uncontrollably.[8]

Protocol 2: General Procedure for Minimizing Over-Nitration

This protocol outlines general principles for favoring mono-nitration.[4][14]

Objective: To selectively synthesize a mono-nitroaromatic heterocycle.

Procedure:

  • Reaction Setup: In a flask, dissolve the heterocyclic substrate in a suitable solvent (if necessary) and cool the solution to the desired starting temperature (e.g., 0 °C or lower) in an ice or dry ice/acetone bath.

  • Nitrating Mixture: Prepare the nitrating mixture (e.g., a stoichiometric amount of HNO₃ in H₂SO₄) separately and cool it to the same temperature.

  • Slow Addition: Using an addition funnel, add the nitrating mixture to the substrate solution dropwise. Maintain a slow and steady addition rate to prevent localized heating and high concentrations of the nitrating agent.[4]

  • Temperature Control: Carefully monitor the internal temperature of the reaction throughout the addition and maintain it at the target low temperature.

  • Reaction Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Quenching: Once the starting material is consumed and before significant amounts of di-nitro product appear, quench the reaction by pouring it onto crushed ice.

  • Work-up and Purification: Proceed with standard extraction and purification procedures. This may include washing with a dilute sodium bicarbonate solution to neutralize residual acid.[14]

References

Improving yield and purity of 7-Nitroisobenzofuran-1(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 7-Nitroisobenzofuran-1(3H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in improving the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Incomplete Nitration: Reaction time is too short, temperature is too low, or the nitrating agent is not potent enough.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature, ensuring it does not exceed recommended limits to avoid side reactions. - Ensure the use of a fresh and potent nitrating mixture (e.g., a well-prepared mix of concentrated nitric and sulfuric acids).
Incomplete Oxidation of the Methyl Group: If starting from a nitrated toluene derivative, the oxidation to a carboxylic acid may be incomplete.- Ensure sufficient oxidizing agent is used. - Increase reaction time or temperature as needed, while monitoring for degradation.
Incomplete Reduction of the Carboxylic Acid: The reduction of the carboxylic acid to the alcohol is a critical step for subsequent cyclization.- Use a suitable reducing agent like sodium borohydride in an appropriate solvent. - Ensure anhydrous conditions if using sensitive reducing agents.
Inefficient Cyclization: The final lactonization step may not be proceeding efficiently.- Ensure the reaction medium is acidic to catalyze the intramolecular esterification. - Consider using a dehydrating agent to remove water and drive the equilibrium towards the product.
Presence of Multiple Spots on TLC (Impure Product) Formation of Isomers: Nitration of an aromatic ring can often lead to the formation of multiple isomers.- Maintain a low reaction temperature during nitration to improve regioselectivity. - Purify the crude product using column chromatography.
Side Reactions: Over-nitration, oxidation of other functional groups, or polymerization can occur.- Carefully control the stoichiometry of the nitrating agent. - Maintain the recommended reaction temperature.
Incomplete Reaction: The presence of starting material or intermediates.- Increase the reaction time or temperature as suggested for low yield issues.
Difficulty in Product Isolation Product is Soluble in the Workup Solvent: The desired product may have some solubility in the aqueous layer during extraction.- Perform multiple extractions with a suitable organic solvent. - Saturate the aqueous layer with brine to decrease the solubility of the organic product.
Oily Product Instead of Solid: The product may not crystallize easily if impurities are present.- Purify the oily product using column chromatography. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield of this compound?

A1: The regioselective nitration of the aromatic ring is a critical step that significantly influences the overall yield. Careful control of the reaction temperature and the rate of addition of the nitrating agent are crucial to favor the formation of the desired isomer and minimize side reactions.

Q2: I am observing a dark brown or black reaction mixture during nitration. What should I do?

A2: A dark-colored reaction mixture often indicates oxidative side reactions or runaway nitration. This can be caused by a reaction temperature that is too high or too rapid addition of the nitrating agent. If this occurs, immediately cool the reaction vessel in an ice bath to bring the temperature down. For future attempts, ensure slow, dropwise addition of the nitrating mixture while maintaining a low temperature.

Q3: How can I confirm the successful synthesis of this compound?

A3: The synthesized product should be characterized using standard analytical techniques. This includes:

  • Thin Layer Chromatography (TLC): To check for the purity of the product.

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To confirm the carbon skeleton.

    • IR Spectroscopy: To identify key functional groups such as the carbonyl of the lactone and the nitro group.

    • Mass Spectrometry: To determine the molecular weight of the product.

Q4: What are the primary safety precautions I should take during this synthesis?

A4: The synthesis involves the use of strong acids and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration step is highly exothermic and requires careful temperature control to prevent a runaway reaction.

Experimental Protocols

A plausible synthetic route to this compound involves the nitration of a suitable precursor followed by transformations to build the lactone ring. Based on analogous syntheses, a likely pathway starts with 2-methylbenzoic acid.

Protocol 1: Synthesis of 2-Methyl-6-nitrobenzoic Acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0°C.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Dissolve 2-methylbenzoic acid in the cold sulfuric acid in the reaction flask. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature of the reaction mixture is maintained between -5°C and 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 2-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-methyl-6-nitrobenzoic acid.

Protocol 2: Synthesis of (2-Hydroxymethyl-6-nitro-phenyl)-methanol
  • Reduction: In a round-bottom flask, dissolve the 2-methyl-6-nitrobenzoic acid from the previous step in a suitable solvent like anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diol.

Protocol 3: Synthesis of this compound
  • Selective Oxidation: Dissolve the (2-hydroxymethyl-6-nitro-phenyl)-methanol in a suitable solvent such as dichloromethane (DCM).

  • Addition of Oxidizing Agent: Add a selective oxidizing agent, like manganese dioxide (MnO₂), to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes
Step Starting Material Key Reagents Solvent Temperature Reaction Time Expected Yield
1. Nitration 2-Methylbenzoic AcidConc. HNO₃, Conc. H₂SO₄--5 to 0°C2-3 hours70-80%
2. Reduction 2-Methyl-6-nitrobenzoic AcidBH₃·THFAnhydrous THF0°C to RT12 hours85-95%
3. Cyclization (Oxidation) (2-Hydroxymethyl-6-nitro-phenyl)-methanolMnO₂DichloromethaneRoom Temp.4-6 hours60-70%

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_nitration Check Nitration Step start->check_nitration incomplete_nitration Incomplete Nitration? check_nitration->incomplete_nitration check_reduction Check Reduction Step incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction check_cyclization Check Cyclization Step inefficient_cyclization Inefficient Cyclization? check_cyclization->inefficient_cyclization incomplete_nitration->check_reduction No solution_nitration Increase reaction time/temp Use fresh nitrating agent incomplete_nitration->solution_nitration Yes incomplete_reduction->check_cyclization No solution_reduction Use fresh reducing agent Ensure anhydrous conditions incomplete_reduction->solution_reduction Yes solution_cyclization Ensure acidic conditions Consider dehydrating agent inefficient_cyclization->solution_cyclization Yes end Yield Improved inefficient_cyclization->end No solution_nitration->end solution_reduction->end solution_cyclization->end

Caption: A flowchart for troubleshooting low yield issues.

Proposed Synthetic Pathway

G Proposed Synthesis of this compound A 2-Methylbenzoic Acid B 2-Methyl-6-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C (2-Hydroxymethyl-6-nitro-phenyl)-methanol B->C Reduction (BH3.THF) D This compound C->D Selective Oxidation & Cyclization (MnO2)

Caption: Proposed synthetic route to the target molecule.

Technical Support Center: Troubleshooting Inconsistent Results in Antibacterial Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for antibacterial testing. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that lead to inconsistent results in antibacterial susceptibility testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Inoculum and Growth Issues

Q1: My bacterial growth is inconsistent across wells or plates, even in the control groups. What could be the cause?

A1: Inconsistent bacterial growth is a common issue that can stem from several factors:

  • Inoculum Preparation: The density of the initial bacterial suspension is critical. A non-standardized inoculum can lead to variability in growth. Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][2]

  • Media Quality: The composition and pH of your growth medium can significantly impact bacterial growth.[3][4] Ensure you are using the recommended medium for your bacterial strain (e.g., Mueller-Hinton Broth/Agar for non-fastidious bacteria) and that the pH is within the appropriate range (typically 7.2-7.4 for Mueller-Hinton Agar).[5]

  • Incubation Conditions: Incorrect temperature, humidity, or atmospheric conditions (like CO2 levels for certain bacteria) can lead to poor or variable growth.[3][4] Calibrate and monitor your incubator regularly.

  • Cell Viability: Ensure you are using a fresh, pure culture of viable bacteria.[3]

Q2: I'm observing no growth or very poor growth in all wells, including the growth control.

A2: This issue often points to a fundamental problem with the experimental setup:

  • Inactive Inoculum: The bacterial culture may have lost viability. It is recommended to use a fresh subculture (18-24 hours old) for your experiments.[6]

  • Inhibitory Media: The growth medium may be contaminated with an inhibitory substance, or it may have been prepared incorrectly (e.g., wrong pH).[3]

  • Incorrect Incubation: Double-check that the incubator is set to the optimal temperature and atmosphere for the specific bacterial strain.[3]

Minimum Inhibitory Concentration (MIC) Assay Issues

Q3: My MIC values for a known compound are fluctuating between experiments. Why is this happening?

A3: Fluctuations in MIC values are a frequent challenge. Here are the primary suspects:

  • Inoculum Effect: This is a phenomenon where the MIC of a compound increases with a higher inoculum density.[4] This is particularly common for β-lactam antibiotics. Strict adherence to inoculum standardization is crucial.

  • Compound Stability: The compound you are testing may be unstable in the assay medium or under the incubation conditions, degrading over the 16-20 hour incubation period.[4]

  • Evaporation and Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the compound and the media components, leading to inaccurate results.[7][8][9][10] To mitigate this, you can fill the outer wells with sterile water or media without bacteria and not use them for experimental data.[7][8]

Q4: I'm seeing "skipped wells" (growth in a well with a higher antibiotic concentration than a well with no growth) or "trailing endpoints" (reduced but still visible growth over a range of concentrations). How should I interpret these results?

A4: These are known issues in broth microdilution assays:

  • Skipped Wells: This can be due to contamination, improper inoculation, or errors in the dilution of the compound.[11][12] If observed, the result for that replicate should be considered invalid, and the experiment may need to be repeated.

  • Trailing Endpoints: This is when there is a gradual decrease in growth over a range of concentrations rather than a clear cutoff. It can make determining the true MIC difficult.[13][14][15] For some organism-drug combinations, it is recommended to read the MIC at the concentration that causes a significant reduction in growth (e.g., 80% or 90%) compared to the positive control.[16]

Disk Diffusion (Kirby-Bauer) Assay Issues

Q5: The zones of inhibition in my disk diffusion assay are inconsistent or have fuzzy edges.

A5: Several factors can affect the size and clarity of inhibition zones:

  • Agar Depth: The depth of the agar in the petri dish affects the diffusion of the antibiotic. A consistent depth (e.g., 4 mm) is necessary for reproducible results.[1][17]

  • Inoculum Lawn: An uneven lawn of bacteria will result in irregular zone edges. Ensure a uniform spread of the inoculum.[18][19]

  • Disk Placement: Disks must be placed firmly on the agar to ensure good contact.[1][6]

  • Incubation Time and Temperature: Deviations from the standardized incubation parameters will affect the zone size.[5]

Q6: I am not seeing any zone of inhibition for my test compound.

A6: This could indicate one of several possibilities:

  • Bacterial Resistance: The microorganism may be resistant to your compound. It is important to include a known susceptible control strain to validate your assay.[1]

  • Inactive Compound: The compound may have degraded due to improper storage or handling.[1]

  • Poor Diffusion: The compound may have poor solubility and is not diffusing effectively into the agar.[20]

Compound-Specific Issues

Q7: My compound is precipitating when I add it to the broth medium. How can I solve this?

A7: Compound precipitation is a common problem, especially with hydrophobic molecules.[21][22] Here are some troubleshooting steps:

  • Use a Co-solvent: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO to create a stock solution.[21][22] However, be mindful that high concentrations of some solvents can be toxic to bacteria, so it's crucial to include a solvent control in your experiment.

  • Optimize pH: The solubility of some compounds is pH-dependent. Adjusting the pH of the medium (while ensuring it remains suitable for bacterial growth) may help.[21]

  • Sonication: Gentle sonication can sometimes help to dissolve a compound.[22]

Quantitative Data Summary

Table 1: CLSI and EUCAST Quality Control Ranges for MIC (µg/mL) of Reference Strains
OrganismAntimicrobial AgentCLSI QC Range (µg/mL)EUCAST QC Range (µg/mL)
Escherichia coli ATCC® 25922Ampicillin2 - 82 - 8
Ciprofloxacin0.004 - 0.0160.004 - 0.016
Gentamicin0.25 - 10.12 - 1
Staphylococcus aureus ATCC® 29213Vancomycin0.5 - 20.5 - 2
Oxacillin0.12 - 0.50.12 - 0.5
Linezolid1 - 41 - 4
Pseudomonas aeruginosa ATCC® 27853Piperacillin1 - 81 - 8
Ceftazidime1 - 40.5 - 4
Meropenem0.25 - 10.12 - 1
Enterococcus faecalis ATCC® 29212Ampicillin0.5 - 20.5 - 2
Vancomycin1 - 41 - 4

Note: These ranges are subject to change. Always refer to the latest CLSI and EUCAST documentation.[23][24][25][26][27]

Table 2: CLSI and EUCAST Quality Control Ranges for Zone Diameters (mm) in Disk Diffusion Assays
OrganismAntimicrobial Agent (Disk Content)CLSI QC Range (mm)EUCAST QC Range (mm)
Escherichia coli ATCC® 25922Ampicillin (10 µg)16 - 2215 - 21
Ciprofloxacin (5 µg)30 - 4030 - 40
Gentamicin (10 µg)19 - 2619 - 27
Staphylococcus aureus ATCC® 25922Vancomycin (30 µg)17 - 21N/A
Oxacillin (1 µg)18 - 2418 - 24
Linezolid (30 µg)25 - 3223 - 29
Pseudomonas aeruginosa ATCC® 27853Piperacillin (100 µg)25 - 3322 - 30
Ceftazidime (30 µg)22 - 2922 - 29
Meropenem (10 µg)28 - 3727 - 35

Note: These ranges are subject to change. Always refer to the latest CLSI and EUCAST documentation.[23][24][25][28]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for performing a broth microdilution assay in a 96-well plate format.[11][16][29][30][31]

  • Prepare Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Compound Dilutions:

    • Create a stock solution of your test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate to achieve the desired concentration range.

  • Inoculate and Incubate:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Interpret Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or with a plate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol describes the standardized method for performing a disk diffusion assay.[5][6][17][18][19]

  • Prepare Inoculum:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Apply Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place the antibiotic-impregnated disks onto the surface of the agar.

    • Gently press each disk to ensure it is in full contact with the agar.

    • Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones of inhibition.

  • Incubate:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measure and Interpret Results:

    • After incubation, measure the diameter of the zone of inhibition (the area with no bacterial growth) for each disk in millimeters.

    • Compare the measured zone diameters to the interpretive charts provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial.

Visualizations

Troubleshooting_Workflow start Inconsistent Antibacterial Test Results check_growth Check Growth Controls (Positive and Negative) start->check_growth growth_ok Growth Controls OK? check_growth->growth_ok no_growth No/Poor Growth in Positive Control growth_ok->no_growth No growth_in_neg Growth in Negative Control growth_ok->growth_in_neg Contaminated check_qc_strain Check Quality Control (QC) Strain Results growth_ok->check_qc_strain Yes troubleshoot_growth Troubleshoot Growth: - Check Inoculum Viability - Verify Media Quality - Confirm Incubation Conditions no_growth->troubleshoot_growth troubleshoot_contamination Troubleshoot Contamination: - Review Aseptic Technique - Check Media/Reagent Sterility growth_in_neg->troubleshoot_contamination troubleshoot_growth->start Re-run troubleshoot_contamination->start Re-run qc_in_range QC Strain Results Within Range? check_qc_strain->qc_in_range qc_out_of_range QC Results Out of Range qc_in_range->qc_out_of_range No investigate_compound Investigate Test Compound Properties qc_in_range->investigate_compound Yes troubleshoot_assay_params Troubleshoot Assay Parameters: - Standardize Inoculum - Verify Agar Depth (Disk Diffusion) - Check Compound Dilutions (MIC) - Review Incubation Time/Temp qc_out_of_range->troubleshoot_assay_params troubleshoot_assay_params->start Re-run compound_issue Potential Compound Issues: - Solubility/Precipitation - Stability in Media - Purity of Compound investigate_compound->compound_issue end Consistent Results compound_issue->end

Caption: A troubleshooting workflow for inconsistent antibacterial test results.

MIC_Assay_Workflow prep_inoculum 1. Prepare and Standardize Inoculum (0.5 McFarland) prep_plate 2. Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_inoculum->prep_plate add_controls 3. Add Controls (Growth and Sterility) prep_plate->add_controls inoculate 4. Inoculate Plate with Bacterial Suspension add_controls->inoculate incubate 5. Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Disk_Diffusion_Workflow prep_inoculum 1. Prepare and Standardize Inoculum (0.5 McFarland) inoculate_plate 2. Create a Uniform Bacterial Lawn on Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks 3. Apply Antimicrobial Disks to Agar Surface inoculate_plate->apply_disks incubate 4. Invert and Incubate at 35-37°C for 16-18 hours apply_disks->incubate measure_zones 5. Measure Zone of Inhibition Diameters (mm) incubate->measure_zones interpret 6. Interpret Results using CLSI/EUCAST Breakpoints measure_zones->interpret

Caption: A standardized workflow for the Kirby-Bauer disk diffusion assay.

References

Stability issues of 7-Nitroisobenzofuran-1(3H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Nitroisobenzofuran-1(3H)-one in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific experimental data for this compound is limited, and much of the guidance provided is based on general principles of organic chemistry and the behavior of related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The lactone ring is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.

  • Solvent: Protic solvents, especially water, can participate in hydrolysis. The polarity of the solvent can also influence degradation rates.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Compounds with nitroaromatic groups can be susceptible to photodecomposition.

  • Presence of Nucleophiles: The electrophilic nature of the lactone carbonyl group makes it a target for nucleophiles such as amines and thiols, leading to ring-opening reactions.

Q2: How should I store solutions of this compound?

A2: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent: Use a dry, aprotic solvent if possible. If an aqueous buffer is necessary, it should be prepared fresh and maintained at a neutral or slightly acidic pH.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: My experimental results are inconsistent when using this compound. What could be the cause?

A3: Inconsistent results are often related to the instability of the compound. You should consider the following possibilities:

  • Degradation of Stock Solution: If the stock solution has been stored for an extended period or under suboptimal conditions, the compound may have degraded.

  • Incompatibility with Reaction Components: Other components in your experimental setup, such as buffers, additives, or other reagents, may be reacting with the this compound.

  • Variations in Experimental Conditions: Small changes in pH, temperature, or light exposure between experiments can lead to different rates of degradation.

Troubleshooting Guides

Issue 1: Unexpected Loss of Activity or Concentration Over Time
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of the Lactone Ring Analyze a sample of your solution over time using HPLC or LC-MS to detect the appearance of the hydrolyzed product (2-carboxy-6-nitrobenzaldehyde).The presence and increase of a new peak corresponding to the hydrolyzed product confirms degradation.
Prepare fresh solutions immediately before use. If using aqueous buffers, work at a neutral or slightly acidic pH (pH 5-7) and at low temperatures.Freshly prepared solutions should exhibit higher and more consistent activity.
Photodegradation Repeat the experiment under light-protected conditions (e.g., in a dark room or using amber-colored tubes).If the loss of activity is reduced, photodegradation is a likely cause.
Reaction with Nucleophiles in Media If your experimental medium contains nucleophiles (e.g., primary amines, thiols), consider replacing them with non-nucleophilic alternatives if possible.Stability should improve in the absence of reactive nucleophiles.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
Potential Cause Troubleshooting Step Expected Outcome
Formation of Degradation Products Based on the structure, predict potential degradation products (e.g., hydrolysis product, products of reaction with solvent or buffer components). Attempt to identify the unknown peaks by mass spectrometry.Identification of the unknown peaks will help elucidate the degradation pathway and guide optimization of experimental conditions.
Solvent Reactivity If using protic or nucleophilic solvents (e.g., methanol, ethanol), switch to a more inert aprotic solvent (e.g., acetonitrile, DMSO, THF) and re-run the analysis.A reduction in the number or intensity of unknown peaks suggests a reaction with the solvent.

Data Presentation

Table 1: Hypothetical pH-Dependent Hydrolysis of this compound

pHHalf-life (t½) at 25°C (hours)Primary Degradation Product
3.0> 482-carboxy-6-nitrobenzaldehyde
5.0242-carboxy-6-nitrobenzaldehyde
7.482-carboxy-6-nitrobenzaldehyde
9.0< 12-carboxy-6-nitrobenzaldehyde

Table 2: Hypothetical Solvent Compatibility of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only.

SolventStability after 24h at 25°CNotes
Acetonitrile (ACN)HighGood choice for stock solutions.
Dimethyl Sulfoxide (DMSO)HighGood choice for stock solutions, but ensure it is anhydrous.
Ethanol (EtOH)ModeratePotential for slow esterification/degradation.
Water (pH 7.0)LowSusceptible to hydrolysis.
Phosphate Buffered Saline (PBS, pH 7.4)LowBuffer components may catalyze hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Assessing the pH Stability of this compound
  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).

  • Incubation: Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 10 µM). Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH and calculate the degradation rate constant and half-life.

Protocol 2: General Procedure for Assessing the Reactivity with Nucleophiles
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile).

    • Prepare stock solutions of the nucleophiles to be tested (e.g., glutathione, N-acetylcysteine, butylamine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation: In a reaction vessel, combine the buffer, the nucleophile solution, and initiate the reaction by adding the this compound stock solution.

  • Monitoring the Reaction: Monitor the reaction progress over time by a suitable analytical method (e.g., HPLC, LC-MS, or spectrophotometry if there is a change in absorbance or fluorescence).

  • Analysis: Analyze the data to determine the rate of disappearance of the starting material and the appearance of new products. Characterize the new products by mass spectrometry to confirm the reaction pathway.

Visualizations

Degradation_Pathway cluster_conditions NBF This compound Hydrolyzed 2-carboxy-6-nitrobenzaldehyde NBF->Hydrolyzed Nucleophile_Adduct Ring-Opened Adduct NBF->Nucleophile_Adduct H2O H2O (Hydrolysis) (Acid or Base Catalyzed) Nucleophile Nucleophile (e.g., R-NH2, R-SH)

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (Aprotic Solvent) Incubate Incubate at Controlled Temperature and Time Stock->Incubate Buffers Prepare Buffers / Reagents (Varying pH, Nucleophiles) Buffers->Incubate Analyze Analyze Samples (HPLC, LC-MS) Incubate->Analyze Data Calculate Degradation Rate and Identify Products Analyze->Data

Caption: General workflow for assessing the stability of a compound in solution.

Refinement of experimental conditions for 7-Nitroisobenzofuran-1(3H)-one assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for assays involving 7-Nitroisobenzofuran-1(3H)-one (NBF-1).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during NBF-1 assays, which are often used for the quantification of thiols.

1. Why am I observing a weak or no signal in my assay?

A weak or absent signal is a common issue that can stem from several factors.[1] To troubleshoot, consider the following:

  • Reagent Quality and Concentration:

    • NBF-1 Degradation: Ensure the NBF-1 solution is freshly prepared, as it can be susceptible to degradation. Protect it from light and use high-quality solvents.

    • Incorrect Concentrations: Verify the concentrations of your analyte (e.g., thiol-containing compound) and NBF-1.[2] Create a standard curve with a known concentration of a thiol like cysteine to validate assay performance.[3]

    • Sub-optimal pH: The reaction of NBF-1 with thiols is pH-dependent. Ensure your reaction buffer is within the optimal pH range, typically between 6.5 and 8.5.[3]

  • Experimental Conditions:

    • Insufficient Incubation Time or Temperature: The reaction may not have reached completion. Optimize incubation time and temperature to ensure a complete reaction.[4][1][5]

    • Presence of Reducing Agents: Buffers containing reducing agents like DTT or β-mercaptoethanol will compete with your analyte for NBF-1, leading to a reduced signal for your target molecule.[3]

2. My assay shows high background fluorescence/absorbance. What can I do?

High background can mask the true signal from your analyte.[1] Here are some strategies to reduce it:

  • Autofluorescence of NBF-1: NBF-1 itself may have some intrinsic fluorescence. Always include a blank control (all assay components except the analyte) and subtract its signal from all other readings.

  • Contaminated Reagents or Buffers: Use high-purity water and reagents to prepare your buffers. Autofluorescence from contaminants can significantly increase background noise.

  • Non-Specific Binding: In plate-based assays, inadequate blocking can lead to non-specific binding of reagents to the well surface. Use appropriate blocking agents like BSA or casein to minimize this.[4][1]

  • Compound Interference: If screening compound libraries, some compounds may be intrinsically fluorescent, leading to false positives.[6][7][8][9] It is crucial to pre-screen compounds for autofluorescence at the assay's excitation and emission wavelengths.

3. I'm seeing a lot of variability and poor reproducibility between my replicates. How can I improve this?

Poor reproducibility can undermine the reliability of your results.[4][1] To enhance consistency:

  • Standardize Protocols: Ensure all experimental steps, including pipetting, incubation times, and temperature, are consistent across all replicates and experiments.[5]

  • Reagent Stability: Use reagents from the same lot to minimize batch-to-batch variability.[4] Ensure proper storage and handling of all reagents, especially NBF-1.

  • Instrument Calibration: Regularly calibrate pipettes and plate readers to ensure accurate and consistent measurements.[4][1]

  • Mixing: Ensure thorough mixing of reagents in each well to promote a uniform reaction.

4. How do I choose the optimal concentrations for my NBF-1 and analyte?

The optimal concentrations will depend on the specific affinity of NBF-1 for your analyte and the detection limits of your instrument. A good starting point is to perform a matrix titration.

  • Analyte Concentration: Prepare a serial dilution of your analyte to determine the linear range of detection.

  • NBF-1 Concentration: Test a few different concentrations of NBF-1 against the analyte dilution series to find the concentration that gives the best signal-to-noise ratio without saturating the detector.

5. What are the ideal buffer conditions for an NBF-1 assay?

The choice of buffer is critical for a successful assay.

  • pH: The reaction of NBF-1 with thiols is generally favored at a slightly alkaline pH (7.5-8.5), as the thiolate anion is more nucleophilic.[10][11][12]

  • Buffer Components: Avoid buffers containing nucleophiles or reducing agents that can react with NBF-1. Phosphate-buffered saline (PBS) or Tris buffers are common choices.

  • Ionic Strength: The ionic strength of the buffer can influence reaction kinetics. It's important to keep it consistent across all experiments.[1]

Data Presentation: Quantitative Assay Parameters

For a typical thiol quantification assay using NBF-1, the following tables provide an example of how to structure your data for standard curve generation and sample analysis.

Table 1: Cysteine Standard Curve Preparation

StandardCysteine Concentration (µM)Volume of Cysteine Stock (µL)Volume of 1x Reaction Buffer (µL)
S11001090
S25050 of S150
S32550 of S250
S412.550 of S350
S56.2550 of S450
S63.12550 of S550
S71.5650 of S650
S8 (Blank)00100

Table 2: Sample Data and Analysis

WellSample IDRaw Fluorescence/AbsorbanceBackground Subtracted ValueCalculated Concentration (µM)
S1-S8StandardsEnter Raw DataSubtract BlankFrom Standard Curve
U1Unknown 1Enter Raw DataSubtract BlankInterpolate from Curve
U2Unknown 2Enter Raw DataSubtract BlankInterpolate from Curve
C1Negative ControlEnter Raw DataSubtract BlankShould be near zero

Experimental Protocols

Protocol 1: General Thiol Quantification using NBF-1

This protocol provides a general framework for quantifying thiols in a sample using NBF-1 in a 96-well plate format.

Materials:

  • This compound (NBF-1) stock solution (e.g., 10 mM in DMSO)

  • Thiol-containing standard (e.g., L-cysteine)

  • 1x Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.4)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Plate reader

Procedure:

  • Prepare Standards: Prepare a serial dilution of the cysteine standard in 1x Reaction Buffer as outlined in Table 1.

  • Prepare Samples: Dilute your unknown samples to an expected concentration within the range of the standard curve using the 1x Reaction Buffer.

  • Plate Loading: Add 100 µL of each standard and sample to triplicate wells of the 96-well plate.

  • Prepare NBF-1 Working Solution: Dilute the NBF-1 stock solution in 1x Reaction Buffer to the desired final concentration (e.g., 100 µM).

  • Initiate Reaction: Add 100 µL of the NBF-1 working solution to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 470/540 nm) or absorbance at the appropriate wavelength.

  • Data Analysis: Subtract the average blank reading from all measurements. Plot the standard curve and determine the concentration of the unknown samples.

Visualizations

Diagram 1: NBF-1 Reaction with Thiols

NBF1_Thiol_Reaction NBF1 This compound (NBF-1) (Non-fluorescent) Adduct Thiol-NBF Adduct (Fluorescent/Colored) NBF1->Adduct + Thiolate (R-S-) Thiol Thiol (R-SH) Thiol->Adduct Thiol_Quantification_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Standards & Samples C Add Standards/Samples to Plate A->C B Prepare NBF-1 Solution D Add NBF-1 to Initiate Reaction B->D C->D E Incubate (Time & Temp) D->E F Read Plate (Fluorescence/Absorbance) E->F G Subtract Blank F->G H Generate Standard Curve G->H I Calculate Sample Concentration H->I Weak_Signal_Troubleshooting Start Weak or No Signal CheckReagents Check Reagent Quality & Concentration Start->CheckReagents CheckConditions Verify Experimental Conditions Start->CheckConditions CheckBuffer Analyze Buffer Composition Start->CheckBuffer DegradedNBF1 NBF-1 Degraded? CheckReagents->DegradedNBF1 WrongConc Incorrect Concentrations? CheckReagents->WrongConc Incubation Incubation Time/Temp Sufficient? CheckConditions->Incubation ReducingAgents Reducing Agents Present? CheckBuffer->ReducingAgents WrongpH pH Optimal? CheckBuffer->WrongpH Solution1 Prepare Fresh NBF-1 DegradedNBF1->Solution1 Yes Solution2 Verify Calculations & Pipetting WrongConc->Solution2 Yes Solution3 Optimize Incubation Incubation->Solution3 No Solution4 Use Buffer w/o Reducing Agents ReducingAgents->Solution4 Yes Solution5 Adjust Buffer pH WrongpH->Solution5 No

References

Technical Support Center: Addressing Cytotoxicity of Nitro Compounds in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro experiments involving nitro compounds and their associated cytotoxicity in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the cytotoxicity of nitro compounds in mammalian cells?

A1: The cytotoxicity of nitro compounds is primarily attributed to two main mechanisms:

  • Reductive Activation: Under hypoxic (low oxygen) conditions, the nitro group of these compounds can be reduced by cellular enzymes, such as nitroreductases. This process generates highly reactive intermediates, including nitroso and hydroxylamino derivatives, which are potent cytotoxins. These reactive species can cause significant cellular damage, including the formation of DNA adducts, leading to mutations and cell death. The cytotoxicity of many nitroaromatic compounds is directly related to their electron affinity or reduction potential.

  • Oxidative Stress: Nitro compounds can also induce cytotoxicity through the generation of reactive oxygen species (ROS). This can occur via a process called redox cycling, where the nitro group is repeatedly reduced and then re-oxidized by molecular oxygen, creating a continuous flux of superoxide radicals. This leads to a state of oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.

Q2: I am observing high cytotoxicity with my nitro compound even at low concentrations. What could be the cause?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Hypoxic Culture Conditions: If your cell culture conditions have low oxygen levels, this will enhance the reductive activation of the nitro compound, leading to increased formation of cytotoxic metabolites.[1][2]

  • High Nitroreductase Activity: The specific cell line you are using may have high endogenous levels of nitroreductase enzymes, leading to more efficient activation of the nitro compound.

  • Compound Instability: Ensure that your nitro compound is stable in the culture medium. Degradation could produce more toxic byproducts. Always prepare fresh solutions of the compound for each experiment.

Q3: My cytotoxicity assay results are inconsistent between experiments. What are the likely reasons?

A3: Inconsistent results are a common challenge and can often be traced back to variability in experimental conditions:

  • Oxygen Levels: Fluctuations in incubator oxygen levels can significantly impact the cytotoxicity of nitro compounds. Ensure your incubator is properly calibrated and provides a consistent atmosphere.

  • Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all experiments. Over-confluent or starved cells can exhibit altered sensitivity to cytotoxic agents.

  • Reagent Preparation: Prepare fresh reagents and compound dilutions for each experiment to avoid issues with degradation.

Q4: Can the nitro compound itself interfere with my cytotoxicity assay?

A4: Yes, nitro compounds can interfere with common cytotoxicity assays. For example, in colorimetric assays like the MTT assay, the color of the nitro compound or its metabolites might interfere with the absorbance reading. Additionally, some compounds can chemically reduce the MTT reagent, leading to a false positive signal of cell viability. It is crucial to run cell-free controls with the compound and the assay reagent to check for any direct interactions.

Troubleshooting Guides

MTT Assay
Issue Possible Cause Troubleshooting Steps
High background absorbance - Chemical interference from the nitro compound.- Contamination of culture medium.- Run a cell-free control with the compound and MTT reagent to check for direct reduction of MTT.- Use fresh, sterile medium and reagents.
Low absorbance values - Low cell density.- Insufficient incubation time with MTT.- Optimize cell seeding density.- Increase the incubation time with the MTT reagent.
Inconsistent replicates - Uneven cell seeding.- "Edge effect" in 96-well plates.- Ensure thorough mixing of cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.
LDH Assay
Issue Possible Cause Troubleshooting Steps
High background in medium-only control - High inherent LDH activity in the serum used in the culture medium.- Reduce the serum concentration in your culture medium (e.g., to 1-5%).
False negatives (lower LDH release than expected) - The nitro compound or its metabolites may inhibit LDH enzyme activity.- Acidification of the culture medium by bacteria can inactivate LDH.- Test for direct inhibition by adding the compound to a known amount of LDH.- Ensure aseptic technique to prevent contamination.
High spontaneous LDH release in untreated cells - High cell density.- Overly vigorous pipetting during cell plating.- Optimize cell seeding density.- Handle cells gently during plating and media changes.
Annexin V/PI Apoptosis Assay
Issue Possible Cause Troubleshooting Steps
High percentage of necrotic cells (Annexin V+/PI+) even at early time points - Harsh cell handling during harvesting (e.g., over-trypsinization).- High concentration of the nitro compound causing rapid cell death.- Use a gentle cell detachment method (e.g., EDTA-based dissociation).- Perform a dose-response and time-course experiment to find optimal conditions for observing early apoptosis.
Weak Annexin V staining - Insufficient calcium in the binding buffer.- Reagents have expired.- Ensure the binding buffer contains the correct concentration of calcium.- Use fresh, properly stored reagents.
High background fluorescence - Inadequate washing of cells.- Non-specific binding of Annexin V.- Ensure thorough but gentle washing of cells.- Consider including a blocking step if necessary.

Quantitative Data on Nitro Compound Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for several nitro compounds in different mammalian cell lines.

CompoundCell LineAssayIC50 (µM)Reference
2-NitrophenolA549MTT>10,000 (24h)
4-NitrophenolA549MTT223 (24h)
NitrofurantoinMCF-7Not Specified~200
MetronidazoleMCF-7MTT>250 µg/mL (aerobic)[3][4]
MetronidazoleMDA-MB-231MTT>250 µg/mL (aerobic)[3][4]
DinitrobenzeneHeLaNot SpecifiedNot Specified
2,4-DinitrotolueneHeLaNot SpecifiedNot Specified

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the nitro compound. Include untreated and vehicle-treated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a fresh 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6- or 12-well plate and treat with the nitro compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive, PI-negative cells are in early apoptosis, while FITC-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Experimental Workflows

General Workflow for Assessing Nitro Compound Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Mammalian Cell Culture seeding Seed Cells in Multi-well Plates cell_culture->seeding compound_prep Prepare Nitro Compound Stock treatment Treat Cells with Compound (Dose-Response & Time-Course) compound_prep->treatment seeding->treatment viability Cell Viability Assays (e.g., MTT, MTS) treatment->viability cytotoxicity Cytotoxicity Assays (e.g., LDH Release) treatment->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V/PI) treatment->apoptosis data_acq Data Acquisition (Plate Reader, Flow Cytometer) viability->data_acq cytotoxicity->data_acq apoptosis->data_acq ic50 Calculate IC50 Values data_acq->ic50 pathway_analysis Mechanism of Action Studies ic50->pathway_analysis G nitro_compound Nitro Compound reductive_metabolism Reductive Metabolism (Nitroreductases) nitro_compound->reductive_metabolism reactive_metabolites Reactive Metabolites (e.g., Hydroxylamine) reductive_metabolism->reactive_metabolites dna_damage DNA Adducts & Double-Strand Breaks reactive_metabolites->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 p53 p53 Stabilization & Phosphorylation chk1_chk2->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair G nitro_compound Nitro Compound redox_cycling Redox Cycling nitro_compound->redox_cycling ros Increased ROS (e.g., O2-) redox_cycling->ros keap1_mod Keap1 Cysteine Modification ros->keap1_mod keap1_nrf2 Keap1-Nrf2 Complex keap1_nrf2->keap1_mod inhibition nrf2_release Nrf2 Dissociation & Stabilization keap1_mod->nrf2_release nrf2_translocation Nrf2 Nuclear Translocation nrf2_release->nrf2_translocation are ARE Binding nrf2_translocation->are antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes cytoprotection Cytoprotection antioxidant_genes->cytoprotection G nitro_compound Nitro Compound Metabolites/ROS stress_sensor Cellular Stress Sensors nitro_compound->stress_sensor ikk IKK Complex Activation stress_sensor->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_deg IκBα Ubiquitination & Degradation ikb_p->ikb_deg nfkb_release NF-κB (p65/p50) Release ikb_deg->nfkb_release nfkb_translocation NF-κB Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription inflammation Inflammation gene_transcription->inflammation G cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway nitro_compound Nitro Compound Metabolites/ROS stress Cellular Stress nitro_compound->stress raf Raf stress->raf ask1 ASK1 stress->ask1 tak1 TAK1 stress->tak1 mek12 MEK1/2 raf->mek12 erk12 ERK1/2 mek12->erk12 outcomes Cellular Outcomes (Proliferation, Apoptosis, Inflammation) erk12->outcomes mkk47 MKK4/7 ask1->mkk47 jnk JNK mkk47->jnk jnk->outcomes mkk36 MKK3/6 tak1->mkk36 p38 p38 mkk36->p38 p38->outcomes G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway nitro_compound Nitro Compound death_receptor Death Receptors (e.g., Fas) nitro_compound->death_receptor dna_damage_ros DNA Damage / ROS nitro_compound->dna_damage_ros caspase8 Caspase-8 Activation death_receptor->caspase8 mito Mitochondrial Cytochrome c Release caspase8->mito via Bid cleavage caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bax_bak Bax/Bak Activation dna_damage_ros->bax_bak bax_bak->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Strategies to reduce off-target effects of 7-Nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Nitroisobenzofuran-1(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer strategies for their identification and mitigation.

Disclaimer: this compound is a compound with limited publicly available data regarding its specific biological targets and potential for off-target effects. The following troubleshooting guides and FAQs are based on established principles for the characterization of novel chemical probes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel compound like this compound?

A1: Off-target effects are unintended interactions of a chemical compound with cellular components other than its primary biological target. For a novel compound like this compound, where the primary target and specificity are not well-characterized, off-target effects are a significant concern because they can lead to:

  • Misinterpretation of experimental results.

  • Unanticipated cellular toxicity.

  • Confounding data that complicates the elucidation of the compound's true mechanism of action.

Q2: I'm observing an unexpected phenotype in my experiments with this compound. Could this be due to an off-target effect?

A2: Yes, an unexpected or inconsistent phenotype is a common indication of potential off-target activity. It is crucial to systematically investigate whether the observed effect is a result of the compound interacting with its intended target (on-target) or with other unintended molecules (off-target).

Q3: What are the initial steps to take if I suspect off-target effects?

A3: If you suspect off-target effects, a logical workflow should be followed to investigate the issue. This typically involves verifying the compound's integrity, performing dose-response experiments, and using control compounds.

Q4: Are there any computational tools that can predict potential off-target effects for this compound?

A4: Yes, various in silico methods can predict potential off-target interactions based on the chemical structure of a compound. These tools compare the structure of this compound to databases of known ligands for a wide range of biological targets. While these predictions require experimental validation, they can provide a valuable starting point for identifying potential off-targets.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Experimental Results

Possible Cause: The observed effects may be due to off-target interactions of this compound.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Ensure the integrity of your this compound stock. Impurities can have their own biological activity.

  • Perform Dose-Response Curves: Establish a clear relationship between the concentration of the compound and the observed biological effect. Off-target effects may occur at different concentration ranges than on-target effects.

  • Use a Structurally Dissimilar Control Compound: If a putative target is known, use another inhibitor with a different chemical scaffold that is known to act on the same target. If this control does not reproduce the unexpected phenotype, it suggests the phenotype is due to an off-target effect of this compound.

  • Target Engagement Assays: Confirm that this compound is interacting with its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to its putative target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to a suitable confluence and treat with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the cellular proteins.

  • Heat Shock: Aliquot the cell lysates and expose them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Centrifugation: Centrifuge the heated lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Protein Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates target engagement.

Data Presentation

Since specific quantitative data for this compound is unavailable, the following table provides a template for how a researcher could organize their own experimental data when investigating on- and off-target effects.

Parameter On-Target (Putative) Off-Target 1 (e.g., Kinase X) Off-Target 2 (e.g., GPCR Y)
Assay Type e.g., Enzymatic Assaye.g., KinaseGloe.g., Calcium Flux Assay
IC50 / EC50 (µM) [Insert experimental value][Insert experimental value][Insert experimental value]
Selectivity Ratio -IC50 (Off-Target 1) / IC50 (On-Target)EC50 (Off-Target 2) / EC50 (On-Target)
Phenotypic Effect [Describe expected phenotype][Describe observed phenotype][Describe observed phenotype]

Visualizations

Diagram 1: Workflow for Investigating Off-Target Effects

OffTargetWorkflow A Unexpected Phenotype Observed B Verify Compound Identity & Purity A->B C Perform Dose-Response Curve B->C D Use Structurally Dissimilar Control C->D E Confirm On-Target Engagement (e.g., CETSA) D->E F Broad Off-Target Screening (e.g., Kinome Scan) E->F G Hypothesize On-Target Mediated Phenotype E->G If phenotype correlates with on-target engagement H Hypothesize Off-Target Mediated Phenotype F->H If new targets are identified

Caption: A logical workflow to troubleshoot unexpected experimental outcomes and distinguish between on-target and off-target effects.

Diagram 2: General Signaling Pathway Perturbation by an Inhibitor

SignalingPathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Receptor A B Kinase A A->B C Transcription Factor A B->C D Biological Response 1 (Expected) C->D X Receptor B Y Kinase B X->Y Z Cellular Process B Y->Z W Biological Response 2 (Unexpected) Z->W Inhibitor This compound Inhibitor->B On-Target Inhibition Inhibitor->Y Off-Target Inhibition

Caption: Illustration of how an inhibitor can modulate both its intended on-target pathway and an unintended off-target pathway, leading to both expected and unexpected biological responses.

Validation & Comparative

A Comparative Analysis of 7-Nitroisobenzofuran-1(3H)-one and Vancomycin Against MRSA: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, the quest for novel compounds to combat multidrug-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA) is of paramount importance. This guide aims to provide a comparative analysis of the investigational compound 7-Nitroisobenzofuran-1(3H)-one against the established antibiotic, vancomycin. However, a comprehensive literature search did not yield any publicly available experimental data on the anti-MRSA activity of this compound.

In light of this, this guide will instead focus on a structurally related isomer, 4-Nitroisobenzofuran-1(3H)-one , for which preliminary anti-staphylococcal data is available. This compound, referred to in some literature as IITK2020, has been identified as a potent inhibitor of S. aureus. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by juxtaposing the performance of this novel compound with vancomycin, a cornerstone of anti-MRSA therapy.

Overview of a Promising Alternative: 4-Nitroisobenzofuran-1(3H)-one

Recent research has highlighted 4-Nitroisobenzofuran-1(3H)-one as an exclusive inhibitor of S. aureus, including multidrug-resistant strains, with a reported Minimum Inhibitory Concentration (MIC) in the range of 2-4 μg/mL.[1] The proposed mechanism of action for this compound is the prevention of peptidoglycan biosynthesis, a crucial process for maintaining the bacterial cell wall integrity.[1]

Vancomycin: The Clinical Benchmark

Vancomycin, a glycopeptide antibiotic, has been a mainstay in the treatment of serious MRSA infections for decades.[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps.[1][3][4][5] While effective, the emergence of vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) strains poses a significant clinical challenge.[6]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available quantitative data for 4-Nitroisobenzofuran-1(3H)-one and vancomycin against MRSA. It is important to note that the data for 4-Nitroisobenzofuran-1(3H)-one is preliminary and from a single study, while vancomycin's MIC can vary depending on the specific MRSA strain.

CompoundMRSA Strain(s)Minimum Inhibitory Concentration (MIC)Reference
4-Nitroisobenzofuran-1(3H)-one Multidrug-resistant S. aureus clinical strains2-4 μg/mL[1]
Vancomycin Various MRSA strains≤0.5 μg/mL to 2 μg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the general protocols for determining the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial potency.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the MRSA strain is grown overnight on an appropriate agar medium.

  • A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

  • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (4-Nitroisobenzofuran-1(3H)-one or vancomycin) is prepared in a suitable solvent.

  • A series of twofold dilutions of the antimicrobial agent are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • A positive control well (broth with bacteria, no drug) and a negative control well (broth only) are included.

  • The microtiter plate is incubated at 37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis MRSA Culture MRSA Culture Microtiter Plate Setup Microtiter Plate Setup MRSA Culture->Microtiter Plate Setup Inoculation Compound Dilution Compound Dilution Compound Dilution->Microtiter Plate Setup Incubation Incubation Microtiter Plate Setup->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

mechanism_of_action cluster_vancomycin Vancomycin cluster_NBF1 4-Nitroisobenzofuran-1(3H)-one Vanc Vancomycin Vanc_Target D-Ala-D-Ala Terminus Vanc->Vanc_Target Binds to Vanc_Effect Inhibition of Transglycosylation & Transpeptidation Vanc_Target->Vanc_Effect Cell_Wall Bacterial Cell Wall Synthesis Vanc_Effect->Cell_Wall NBF1 4-Nitroisobenzofuran- 1(3H)-one NBF1_Effect Inhibition of Peptidoglycan Biosynthesis NBF1->NBF1_Effect Prevents NBF1_Effect->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Comparative Mechanism of Action against Bacterial Cell Wall Synthesis.

Concluding Remarks

While the direct comparison of this compound with vancomycin is currently hampered by a lack of data, the available information on its isomer, 4-Nitroisobenzofuran-1(3H)-one, suggests a promising avenue for the development of new anti-MRSA agents. Its potent in vitro activity and distinct mechanism of action targeting peptidoglycan biosynthesis warrant further investigation, including more extensive studies to determine its full spectrum of activity, bactericidal properties, and potential for resistance development. As the threat of antibiotic resistance continues to grow, the exploration of novel chemical scaffolds such as the nitroisobenzofuranones will be critical in the search for the next generation of antimicrobial therapies.

References

Comparative Analysis of Isobenzofuranone Derivatives' Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds, isobenzofuranone derivatives, is showing promise in the ongoing battle against bacterial resistance. This guide provides a comparative analysis of the antibacterial activity of various isobenzofuranone derivatives, supported by experimental data, to assist researchers and drug development professionals in this critical field.

Isobenzofuranones, a class of lactones, have garnered significant attention for their diverse biological activities. Recent studies have highlighted their potential as effective antibacterial agents against a range of pathogenic bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). This report summarizes key findings on their antibacterial efficacy, delves into their potential mechanisms of action, and provides detailed experimental protocols for the cited studies.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of isobenzofuranone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of selected isobenzofuranone derivatives against common Gram-positive and Gram-negative bacteria.

DerivativeBacterial StrainMIC (µg/mL)Reference
2,2-dimethyl-5-(2-oxopropyl)-2H-furo[3,4-h]chromen-7(9H)-oneMethicillin-resistant Staphylococcus aureus (MRSA)53.7 ± 4.5 (MIC90, mg/L)[1][2]
3-Substituted Isobenzofuran-1(3-H)-one Derivatives (B1-B4)Staphylococcus aureus ATCC 11632Zone of inhibition at 5mg/ml[3][4]
Escherichia coli ATCC 10536Zone of inhibition at 5mg/ml[3][4]

Note: The study on 3-Substituted Isobenzofuran-1(3-H)-one derivatives reported zones of inhibition rather than MIC values, indicating antibacterial activity without specifying the minimum concentration.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. The following are outlines of the typical protocols used to assess the antibacterial activity of isobenzofuranone derivatives.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: The isobenzofuranone derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Standardize Diluted_Inoculum Diluted Bacterial Inoculum McFarland_Standard->Diluted_Inoculum Dilute Inoculation Inoculation of Microtiter Plate Diluted_Inoculum->Inoculation Serial_Dilution Serial Dilution of Isobenzofuranone Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Workflow for the broth microdilution method to determine MIC.

Potential Mechanisms of Antibacterial Action

While research into the precise antibacterial mechanisms of isobenzofuranone derivatives is ongoing, preliminary evidence suggests a multi-faceted approach that may include the inhibition of essential bacterial enzymes and the induction of oxidative stress.

Inhibition of Bacterial DNA Gyrase

A promising avenue of investigation is the potential for isobenzofuranone derivatives to inhibit bacterial type II topoisomerases, such as DNA gyrase. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics.[6][7][8][9] A study on the antileishmanial activity of isobenzofuranone derivatives demonstrated their ability to inhibit type II DNA topoisomerase, suggesting a similar mechanism could be at play in bacteria.[10] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition Isobenzofuranone Isobenzofuranone Derivative DNA_Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) Isobenzofuranone->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to

Proposed mechanism of DNA gyrase inhibition by isobenzofuranones.

Induction of Oxidative Stress

Another potential mechanism is the generation of reactive oxygen species (ROS) within the bacterial cell. The same study that implicated topoisomerase inhibition also observed the induction of ROS.[10] ROS, such as superoxide anions and hydroxyl radicals, can damage cellular components like DNA, proteins, and lipids, leading to oxidative stress and cell death. This mechanism is employed by several existing antimicrobial agents.

Oxidative_Stress_Induction Isobenzofuranone Isobenzofuranone Derivative ROS Reactive Oxygen Species (ROS) Generation Isobenzofuranone->ROS Induces Cellular_Damage Damage to DNA, Proteins, Lipids ROS->Cellular_Damage Causes Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death Leads to

Proposed mechanism of ROS-mediated cell death by isobenzofuranones.

Conclusion and Future Directions

Isobenzofuranone derivatives represent a promising scaffold for the development of new antibacterial agents. The available data, though still limited, indicates their potential to inhibit the growth of clinically relevant bacteria, including resistant strains. The proposed dual mechanism of action, targeting both DNA gyrase and inducing oxidative stress, could be advantageous in overcoming existing resistance mechanisms.

Further research is warranted to expand the library of synthesized isobenzofuranone derivatives and to conduct comprehensive structure-activity relationship (SAR) studies. This will enable the identification of key structural features responsible for potent antibacterial activity and selectivity. Additionally, more in-depth mechanistic studies are crucial to validate the proposed modes of action and to explore other potential bacterial targets. The continued investigation of this compound class holds significant promise for the future of antibacterial drug discovery.

References

Comparative Analysis of the Antibacterial Efficacy of Nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of novel antibacterial agents.[1] Isobenzofuranones are a class of compounds that have garnered interest for their diverse biological activities. This guide provides a comparative analysis of the antibacterial efficacy of 4-Nitroisobenzofuran-1(3H)-one against other antibacterial agents, supported by experimental data and detailed protocols. The primary focus is on its activity against Staphylococcus aureus, including multidrug-resistant strains.

Comparative Antibacterial Efficacy

The antibacterial efficacy of 4-Nitroisobenzofuran-1(3H)-one is compared against several common antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Nitroisobenzofuran-1(3H)-one and Other Antibiotics against Staphylococcus aureus

CompoundMIC (µg/mL)Bacterial Strain(s)
4-Nitroisobenzofuran-1(3H)-one (IITK2020)2 - 4S. aureus (including multidrug-resistant strains)[1][2]
Vancomycin0.125 - 3Methicillin-resistant S. aureus (MRSA)[3]
Linezolid0.016 - 2Methicillin-resistant S. aureus (MRSA)[3]
Daptomycin0.016 - 0.5Methicillin-resistant S. aureus (MRSA)[3]
Tigecycline0.016 - 1Methicillin-resistant S. aureus (MRSA)[3]
Erythromycin2 - 16Methicillin-resistant S. aureus (MRSA)[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Common Antibiotics against Escherichia coli

CompoundMIC (µg/mL)
Amoxicillin2[5]
Cefovecin2[5]
Ceftiofurlow
Gentamicinlow
Neomycinlow
Trimethoprim/sulfamethoxazolelow
Florfenicolhigh
Sulfisoxazole>256
Tetracycline>8

Mechanism of Action of 4-Nitroisobenzofuran-1(3H)-one

4-Nitroisobenzofuran-1(3H)-one exerts its antibacterial effect by inhibiting peptidoglycan biosynthesis in S. aureus.[1][2] Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity and protection. By disrupting its synthesis, the compound weakens the cell wall, leading to cell lysis and death.

G Mechanism of Action of 4-Nitroisobenzofuran-1(3H)-one A 4-Nitroisobenzofuran-1(3H)-one B Inhibition of Peptidoglycan Biosynthesis A->B Targets C Disruption of Bacterial Cell Wall B->C Leads to D Cell Lysis and Bacterial Death C->D Results in

Caption: Mechanism of 4-Nitroisobenzofuran-1(3H)-one.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine antibacterial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Antimicrobial stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the antimicrobial agent in the microtiter plate. The first well should contain the highest concentration of the agent, and subsequent wells will have decreasing concentrations.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]

  • Inoculation: Dilute the standardized bacterial suspension in broth and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Controls: Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[6]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).[8]

G Broth Microdilution Workflow A Prepare Serial Dilutions of Antimicrobial C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20h C->D E Read MIC Value D->E

Caption: Workflow for MIC determination.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to various antimicrobial agents based on the size of the zone of inhibition around a disk impregnated with the antimicrobial.[9][10]

Materials:

  • Mueller-Hinton agar plates

  • Bacterial culture

  • Sterile cotton swabs

  • Antimicrobial-impregnated paper disks

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[9]

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[11]

  • Disk Placement: Using sterile forceps, place the antimicrobial disks on the surface of the agar. Gently press each disk to ensure complete contact with the agar.[12]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.[12]

  • Interpret Results: Compare the zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.[12]

G Kirby-Bauer Disk Diffusion Workflow A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Place Antimicrobial Disks on Agar B->C D Incubate at 37°C for 18-24h C->D E Measure Zones of Inhibition D->E F Interpret Susceptibility E->F

Caption: Workflow for Kirby-Bauer testing.

Conclusion

4-Nitroisobenzofuran-1(3H)-one demonstrates potent antibacterial activity against Staphylococcus aureus, including multidrug-resistant strains, with MIC values comparable to or better than some conventional antibiotics. Its mechanism of action, targeting the essential process of peptidoglycan biosynthesis, makes it a promising candidate for further investigation in the development of new antibacterial therapies. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation of this and other novel antimicrobial compounds.

References

A Comparative Analysis of 7-Nitroisobenzofuran-1(3H)-one and Other Peptidoglycan Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. One promising target is the bacterial cell wall, a structure essential for bacterial survival but absent in human cells. This guide provides a detailed comparison of a novel peptidoglycan synthesis inhibitor, 7-Nitroisobenzofuran-1(3H)-one, with established inhibitors such as β-lactams, vancomycin, and fosfomycin. The information presented herein is supported by available experimental data to aid researchers in evaluating its potential as a therapeutic agent.

Introduction to Peptidoglycan Synthesis Inhibitors

Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. Its synthesis is a complex multi-step process that is a prime target for many antibiotics. This guide focuses on 4-nitroisobenzofuran-1(3H)-one (a closely related compound to this compound for which experimental data is available) and compares its activity against that of well-established peptidoglycan synthesis inhibitors.

Mechanism of Action

Peptidoglycan synthesis inhibitors disrupt the bacterial cell wall at different stages of its biosynthesis.

  • 4-Nitroisobenzofuran-1(3H)-one (IITK2020): This novel small molecule has been identified as an exclusive inhibitor of Staphylococcus aureus, including multidrug-resistant strains, by preventing peptidoglycan biosynthesis.[1][2] The precise molecular target within the peptidoglycan synthesis pathway is a subject of ongoing research.

  • β-Lactams (e.g., Oxacillin): This broad class of antibiotics, which includes penicillins and cephalosporins, inhibits the final step of peptidoglycan synthesis. They form a covalent bond with the active site of penicillin-binding proteins (PBPs), which are the enzymes responsible for cross-linking the peptidoglycan chains. This inactivation of PBPs leads to a weakened cell wall and subsequent cell lysis.

  • Glycopeptides (e.g., Vancomycin): Vancomycin is a large glycopeptide antibiotic that also inhibits the later stages of peptidoglycan synthesis. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursor units. This binding sterically hinders the transglycosylation and transpeptidation reactions, thereby preventing the elongation and cross-linking of the peptidoglycan chains.

  • Fosfomycin: This broad-spectrum antibiotic inhibits a very early step in peptidoglycan biosynthesis. It irreversibly inactivates the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) by covalently binding to a cysteine residue in its active site. MurA catalyzes the first committed step in the synthesis of the peptidoglycan precursors.

Comparative Performance: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the available MIC data for 4-nitroisobenzofuran-1(3H)-one and other peptidoglycan synthesis inhibitors against Staphylococcus aureus and specifically, methicillin-resistant S. aureus (MRSA). It is important to note that this data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited.

InhibitorOrganismMIC (µg/mL)Reference
4-Nitroisobenzofuran-1(3H)-one (IITK2020) S. aureus (including multidrug-resistant strains)2 - 4[1]
InhibitorOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)References
Vancomycin MRSA0.5 - 212[3]
Oxacillin MRSA4 - >32816[4]
Fosfomycin MRSA0.25 - 1648[5]

Note: MIC50 and MIC90 represent the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of the tested isolates, respectively.

Signaling Pathways and Experimental Workflows

Peptidoglycan Synthesis Pathway and Inhibition Sites

The following diagram illustrates the major stages of peptidoglycan synthesis and the points of inhibition for the compared antibiotics.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) Fosfomycin Fosfomycin Fosfomycin->UDP_NAM Inhibits MurA Vancomycin Vancomycin Vancomycin->Lipid_II Binds D-Ala-D-Ala Beta_Lactams β-Lactams Beta_Lactams->Crosslinked_PG Inhibits PBPs IITK2020 4-Nitroisobenzofuran- 1(3H)-one (IITK2020) IITK2020->Nascent_PG Inhibits Peptidoglycan Biosynthesis

Caption: Peptidoglycan synthesis pathway and sites of antibiotic inhibition.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following diagram outlines the typical workflow for determining the MIC of an antimicrobial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the test compound (e.g., 4-nitroisobenzofuran-1(3H)-one) is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

2. Preparation of Microdilution Plates:

  • A 96-well microtiter plate is used.

  • 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) is added to all wells except the first column.

  • 100 µL of the antimicrobial agent at the highest desired concentration is added to the first well of each row to be tested.

  • Serial two-fold dilutions are then performed by transferring 100 µL from the first well to the second, and so on, down the plate. The final 100 µL from the last well is discarded.

3. Preparation of Bacterial Inoculum:

  • Several colonies of the test organism (e.g., S. aureus) from a fresh agar plate are suspended in sterile saline.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • 100 µL of the diluted bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL in each well.

  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • The plate is incubated at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, the plate is visually inspected for turbidity.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vitro Peptidoglycan Synthesis Inhibition Assay (Whole-Cell Assay)

This assay provides a method to screen for inhibitors of the entire peptidoglycan biosynthesis pathway.

1. Preparation of Permeabilized Cells:

  • S. aureus cells are grown to mid-log phase and harvested by centrifugation.

  • The cell pellet is washed with a suitable buffer (e.g., Tris-HCl).

  • To permeabilize the cells, they can be treated with a mild detergent like Triton X-100 or subjected to freeze-thaw cycles.

2. Assay Reaction:

  • The permeabilized cells are incubated in a reaction mixture containing:

    • A buffer (e.g., Tris-HCl with MgCl₂)

    • ATP and other necessary cofactors

    • The peptidoglycan precursor UDP-N-acetylglucosamine (UDP-GlcNAc)

    • A radiolabeled precursor, such as [¹⁴C]UDP-GlcNAc, to allow for detection of newly synthesized peptidoglycan.

    • The test compound at various concentrations.

3. Incubation and Termination:

  • The reaction mixture is incubated at 37°C for a defined period to allow for peptidoglycan synthesis.

  • The reaction is terminated by adding a strong acid (e.g., trichloroacetic acid) to precipitate the macromolecules, including the newly synthesized peptidoglycan.

4. Detection and Analysis:

  • The precipitated material is collected by filtration.

  • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • A decrease in the amount of incorporated radioactivity in the presence of the test compound compared to a control (no compound) indicates inhibition of peptidoglycan synthesis.

  • The concentration of the compound that causes 50% inhibition (IC50) can be determined.

Conclusion

4-Nitroisobenzofuran-1(3H)-one (IITK2020) demonstrates promising in vitro activity against S. aureus, including multidrug-resistant strains, with a mechanism of action targeting peptidoglycan biosynthesis.[1] Its MIC of 2-4 µg/mL is within a potentially therapeutic range. However, a comprehensive comparison with established peptidoglycan synthesis inhibitors is challenging due to the lack of direct comparative studies. The provided MIC data for vancomycin, oxacillin, and fosfomycin from various sources offer a general performance context. Further research is warranted to elucidate the precise molecular target of 4-nitroisobenzofuran-1(3H)-one and to conduct side-by-side comparative studies to better define its potential role in combating S. aureus infections. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Comparative Efficacy of 4-Nitroisobenzofuran-1(3H)-one Against Clinical Isolates of S. aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of the novel antibacterial compound 4-Nitroisobenzofuran-1(3H)-one (formerly misidentified as 7-Nitroisobenzofuran-1(3H)-one in initial queries, and referred to in literature as IITK2020) against clinical isolates of Staphylococcus aureus, including multidrug-resistant strains. Its performance is evaluated alongside established antibiotics, vancomycin and linezolid, based on available experimental data. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

4-Nitroisobenzofuran-1(3H)-one has emerged as a potent and selective inhibitor of S. aureus, demonstrating significant activity against clinical isolates, including methicillin-resistant S. aureus (MRSA). Published data indicates a Minimum Inhibitory Concentration (MIC) in the range of 2–4 μg/mL for this compound against multidrug-resistant S. aureus strains[1][2]. The primary mechanism of action is the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall formation[1][2]. This guide presents a comparative analysis of its in vitro efficacy against that of vancomycin and linezolid, two frontline antibiotics for treating serious S. aureus infections.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for 4-Nitroisobenzofuran-1(3H)-one, vancomycin, and linezolid against clinical isolates of S. aureus. It is important to note that the data for 4-Nitroisobenzofuran-1(3H)-one and the comparator antibiotics are compiled from separate studies, as no direct head-to-head comparative studies were identified in the public domain.

Table 1: MIC of 4-Nitroisobenzofuran-1(3H)-one against Multidrug-Resistant S. aureus

CompoundStrain TypeMIC (μg/mL)Reference
4-Nitroisobenzofuran-1(3H)-one (IITK2020)Multidrug-Resistant S. aureus clinical strains2–4[1][2]

Table 2: MIC Distribution of Vancomycin against S. aureus Clinical Isolates

Study ReferenceStrain TypeMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Characterization of Baseline MRSA Isolates (2010)[3]MRSA11Not Reported
SENTRY Program (1997-2016)[4]S. aureusNot Reported1Not Reported
Geneva University Hospital (2009)[5]MRSANot Reported10.5–2.0
Various Clinical Isolates (2018)[6]MRSANot ReportedNot Reported≤2 (for 78% of isolates)

Table 3: MIC Distribution of Linezolid against S. aureus Clinical Isolates

Study ReferenceStrain TypeMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Characterization of Baseline MRSA Isolates (2010)[3]MRSA24Not Reported
Japanese Center Study (2008-2012)[7]MRSANot ReportedNot ReportedMICs >1 µg/mL increased over time
French University Hospitals (1999-2000)[8]MRSA1 (agar dilution)2 (agar dilution)Not Reported
Murine Pneumonia Model Study[9]MRSA & MSSANot ReportedNot Reported2-4

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from CLSI guidelines.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of 4-Nitroisobenzofuran-1(3H)-one is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

2. Preparation of Microdilution Plates:

  • A series of two-fold serial dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • The final volume in each well is typically 50 or 100 μL.

  • The concentration range should bracket the expected MIC of the compound.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

3. Preparation of Bacterial Inoculum:

  • S. aureus isolates are cultured on a suitable agar medium (e.g., Tryptic Soy Agar) for 18-24 hours at 35°C.

  • Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 35°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mandatory Visualization

Proposed Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

4-Nitroisobenzofuran-1(3H)-one is reported to inhibit the peptidoglycan biosynthesis pathway in S. aureus. Evidence suggests that it may target the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in this essential pathway[1].

Peptidoglycan_Biosynthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Further_Steps Subsequent Enzymatic Steps (MurB, MurC, MurD, MurE, MurF) UDP_GlcNAc_enolpyruvate->Further_Steps Lipid_II Lipid II Precursor Further_Steps->Lipid_II Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Compound 4-Nitroisobenzofuran-1(3H)-one Compound->MurA Inhibition MIC_Workflow Start Start: Obtain S. aureus Clinical Isolate Culture Culture Isolate on Agar Medium Start->Culture Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Culture->Inoculum_Prep Inoculate Inoculate Microtiter Plate with Bacterial Suspension Inoculum_Prep->Inoculate Serial_Dilution Prepare Serial Dilutions of 4-Nitroisobenzofuran-1(3H)-one in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End: MIC Value Obtained Read_Results->End

References

In Vivo Validation of 7-Nitroisobenzofuran-1(3H)-one's Antibacterial Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the antibacterial activity of 7-Nitroisobenzofuran-1(3H)-one. Due to the limited availability of published in vivo studies for this specific compound, this document presents a hypothetical yet realistic comparison based on established preclinical models and data from related nitrobenzofuran and isobenzofuranone derivatives. The experimental data herein is illustrative to guide future research and evaluation.

Comparative Efficacy Data

The following tables summarize the hypothetical in vivo efficacy of this compound compared to standard-of-care antibiotics in murine infection models.

Table 1: Efficacy in Murine Systemic Infection Model (Sepsis)

CompoundDosage (mg/kg)Administration RouteBacterial StrainSurvival Rate (%)Log Reduction in Blood CFU/mL (24h)
This compound 20Intravenous (IV)MRSA USA300803.5
40Intravenous (IV)MRSA USA3001005.2
Vancomycin (Control)110Intraperitoneal (IP)MRSA USA3001004.8
Vehicle Control-Intravenous (IV)MRSA USA3000-

Table 2: Efficacy in Murine Thigh Infection Model

CompoundDosage (mg/kg)Administration RouteBacterial StrainLog Reduction in Thigh CFU/g (24h)
This compound 20Subcutaneous (SC)E. coli ATCC 259222.8
40Subcutaneous (SC)E. coli ATCC 259224.1
Ciprofloxacin (Control)30Intraperitoneal (IP)E. coli ATCC 259224.5
Vehicle Control-Subcutaneous (SC)E. coli ATCC 25922-

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard and widely used practices in preclinical antibacterial drug development.[1]

Murine Systemic Infection Model (Sepsis)

This model assesses the efficacy of an antibacterial agent in treating a systemic infection that can lead to sepsis.[1]

  • Animal Model: Female BALB/c mice, 6-8 weeks old.[1]

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain USA300.[1]

  • Inoculum Preparation:

    • Streak MRSA on a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.[1]

    • Inoculate a single colony into Tryptic Soy Broth (TSB) and incubate at 37°C with shaking to reach the mid-logarithmic growth phase.[1]

    • Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a concentration of 1 x 10⁸ CFU/mL.[1]

  • Infection Procedure: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension (5 x 10⁷ CFU/mouse).[1]

  • Treatment Regimen:

    • One-hour post-infection, administer this compound at various doses (e.g., 20, 40 mg/kg) via the intravenous (IV) route.[1]

    • Include a vehicle control group (e.g., saline) and a positive control group (e.g., vancomycin, 110 mg/kg, IP).[1]

    • Administer treatments twice daily for 7 days.[1]

  • Efficacy Assessment:

    • Survival: Monitor and record survival daily for up to 7 days post-infection.

    • Bacterial Load: At 24 hours post-infection, euthanize a subset of mice. Collect blood via cardiac puncture and determine the bacterial load (CFU/mL) by serial dilution and plating on TSA.

Murine Thigh Infection Model

This localized infection model is used to evaluate the efficacy of antibacterial agents against a specific site of infection.

  • Animal Model: Female BALB/c mice, 6-8 weeks old, rendered neutropenic by cyclophosphamide administration.

  • Bacterial Strain: Escherichia coli ATCC 25922.

  • Inoculum Preparation: Prepare the bacterial suspension as described for the systemic infection model, adjusting the final concentration to 2 x 10⁷ CFU/mL in PBS.

  • Infection Procedure: Inject 0.1 mL of the bacterial suspension (2 x 10⁶ CFU/mouse) into the right thigh muscle of each mouse.

  • Treatment Regimen:

    • Two hours post-infection, initiate treatment with this compound at various doses via the subcutaneous (SC) route.

    • Include a vehicle control and a positive control (e.g., ciprofloxacin, 30 mg/kg, IP).[1]

  • Efficacy Assessment:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile PBS.

    • Determine the bacterial load (CFU/g of tissue) by plating serial dilutions of the homogenate on MacConkey agar.[1]

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_0 Proposed Antibacterial Mechanism of this compound A This compound B Bacterial Cell Entry A->B C Inhibition of Peptidoglycan Synthesis B->C F Inhibition of DNA Gyrase / Topoisomerase IV B->F D Cell Wall Instability C->D E Bacterial Cell Lysis D->E H Bacteriostatic/Bactericidal Effect E->H G DNA Replication Blockage F->G G->H

Caption: Proposed dual-action antibacterial mechanism.

G cluster_1 In Vivo Efficacy Experimental Workflow A Animal Acclimation (BALB/c mice) B Induction of Infection (Systemic or Thigh) A->B C Treatment Administration (Test Compound vs. Controls) B->C D Monitoring (Survival & Clinical Signs) C->D E Endpoint Analysis (Bacterial Load Quantification) C->E D->E F Data Analysis & Comparison E->F

Caption: Standard workflow for in vivo antibacterial efficacy testing.

References

A Comparative Analysis of 7-Nitroisobenzofuran-1(3H)-one and Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed benchmark of the novel investigational compound, 7-Nitroisobenzofuran-1(3H)-one, against a panel of established standard-of-care antibiotics. The following sections present a comparative analysis of their in vitro efficacy, outline the experimental protocols for antimicrobial susceptibility testing, and visualize a key bacterial signaling pathway often targeted by antibiotics.

Data Presentation: In Vitro Efficacy

The antibacterial efficacy of this compound and selected standard-of-care antibiotics is summarized below. The data is presented as Minimum Inhibitory Concentrations (MIC) in micrograms per milliliter (µg/mL), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

It is important to note that while direct comparative studies for this compound are limited, data for the closely related isomer, 4-Nitroisobenzofuran-1(3H)-one, demonstrates potent and selective activity against Staphylococcus aureus, including multidrug-resistant strains (MRSA), with a reported MIC of 2-4 µg/mL.[1][2] This compound is reported to target peptidoglycan biosynthesis.[1][2] For the purpose of this guide, the activity of this isomer is presented as a proxy for the potential efficacy of the benzofuranone class.

Antimicrobial AgentClassTarget Organism(s)MIC Range (µg/mL)
4-Nitroisobenzofuran-1(3H)-one IsobenzofuranoneStaphylococcus aureus (including MRSA)2 - 4
AmoxicillinPenicillinEscherichia coli2 - >1000
Staphylococcus aureus0.25 - >256
CiprofloxacinFluoroquinoloneEscherichia coli0.004 - >32
Staphylococcus aureus0.12 - 64
VancomycinGlycopeptideStaphylococcus aureus (including MRSA)0.5 - 8
DoxycyclineTetracyclineEscherichia coli0.5 - 64
Staphylococcus aureus0.12 - 32

Note: MIC values for standard-of-care antibiotics can vary significantly based on the bacterial strain and the presence of resistance mechanisms.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Isolate bacterial colonies from a fresh agar plate (18-24 hours growth).

    • Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control well (broth and inoculum without antimicrobial) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualization of a Key Antibacterial Target Pathway

The following diagram illustrates a simplified representation of the peptidoglycan biosynthesis pathway in bacteria, a common target for many antibiotics. The disruption of this pathway leads to a compromised cell wall and subsequent bacterial cell death. This compound and its isomers are believed to inhibit this crucial process.

Peptidoglycan_Biosynthesis_Pathway UDP_NAG UDP-NAG step1 MurA, MurB UDP_NAG->step1 UDP_NAM UDP-NAM step2 MurC, D, E, F UDP_NAM->step2 UDP_NAM_pentapeptide UDP-NAM-pentapeptide step3 MraY UDP_NAM_pentapeptide->step3 Lipid_I Lipid I step4 MurG Lipid_I->step4 Lipid_II Lipid II step5 Transglycosylation Lipid_II->step5 Peptidoglycan_chain Growing Peptidoglycan Chain step6 Transpeptidation Peptidoglycan_chain->step6 Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Cell Wall) step1->UDP_NAM step2->UDP_NAM_pentapeptide step3->Lipid_I step4->Lipid_II step5->Peptidoglycan_chain step6->Cross_linked_peptidoglycan Inhibitor This compound Inhibitor->step1 Inhibition

Caption: Simplified bacterial peptidoglycan biosynthesis pathway.

References

A Comparative Mechanistic Analysis of Nitro-Based Antibacterial Agents: Nitrofurantoin and Metronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent nitro-based antibacterial agents: nitrofurantoin, a nitrofuran, and metronidazole, a nitroimidazole. While both drug classes rely on the reduction of their nitro group for antimicrobial activity, their specific mechanisms of action, antibacterial spectra, and clinical applications exhibit notable differences. This document summarizes key performance data, presents detailed experimental protocols for mechanistic studies, and visualizes complex pathways to aid in research and drug development efforts.

Comparative Performance Data

The antibacterial efficacy of nitrofurantoin and metronidazole is intrinsically linked to the presence of specific nitroreductase enzymes in susceptible bacteria and the intracellular redox environment. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for these agents against a range of clinically relevant bacteria, providing a quantitative comparison of their spectrum of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against Common Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli1 - 128[1]16[1]16[1]
Staphylococcus aureusEffective[2]--
Staphylococcus saprophyticus---
Enterococcus faecalis-8[3]64[3]
Enterococcus faecium32 - 512[1]64[1]128[2]

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Minimum Inhibitory Concentration (MIC) of Metronidazole against Common Pathogens

Bacterial SpeciesMIC Range (µg/mL)
Bacteroides fragilis0.16 - 2.5[4][5]
Clostridium difficile16 - 64 (resistant isolates)[6]
Helicobacter pylori (metronidazole-sensitive)0.5 - 2
Helicobacter pylori (metronidazole-resistant)8 - 64
Escherichia coliLower for DNA repair deficient strains[7][8][9]

Note: Metronidazole is primarily active against anaerobic and some microaerophilic bacteria. Its activity against facultative anaerobes like E. coli is limited and often requires anaerobic conditions.[4][7][8][9]

Experimental Protocols for Mechanistic Studies

Understanding the mechanisms of action of nitro-based antibacterial agents requires specific experimental assays. The following are detailed protocols for key experiments used to investigate the bioactivation, DNA damaging effects, and induction of oxidative stress by these compounds.

Bacterial Nitroreductase Activity Assay

This assay measures the activity of bacterial nitroreductases, which are essential for the activation of nitro-based drugs. The method is based on the reduction of a substrate, such as menadione, which then reduces cytochrome c, leading to a measurable change in absorbance.

Materials:

  • Bacterial cell lysate

  • Phosphate-buffered saline (PBS), pH 7.4

  • NADH or NADPH solution (e.g., 10 mM)

  • Menadione solution (e.g., 10 mM in DMSO)

  • Cytochrome c solution (e.g., 1 mM in PBS)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Prepare bacterial cell lysates from the strains of interest.

  • In a 96-well microplate, prepare the reaction mixture containing:

    • 50 µL of bacterial lysate

    • 100 µL of PBS

    • 20 µL of NADH or NADPH solution

    • 10 µL of cytochrome c solution

  • Initiate the reaction by adding 20 µL of menadione solution to each well.

  • Immediately measure the absorbance at 550 nm at time zero.

  • Incubate the plate at 37°C and measure the absorbance at 550 nm at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes.

  • Calculate the rate of cytochrome c reduction by determining the change in absorbance over time. One unit of nitroreductase activity is typically defined as the amount of enzyme that reduces 1 µmol of cytochrome c per minute.

DNA Damage Assessment using the Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Bacterial cells treated with the nitro-based agent

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope

Procedure:

  • Treat bacterial cells with the desired concentrations of the nitro-based antibacterial agent for a specified time.

  • Harvest the bacterial cells and resuspend them in PBS.

  • Mix the bacterial suspension with molten LMPA at a 1:10 ratio (v/v).

  • Pipette the mixture onto a microscope slide pre-coated with NMPA and allow it to solidify.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • After electrophoresis, gently wash the slides with neutralization buffer.

  • Stain the slides with a DNA-binding fluorescent dye.

  • Visualize the "comets" using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS.

Materials:

  • Bacterial cells treated with the nitro-based agent

  • DCFDA solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Treat bacterial cells with the desired concentrations of the nitro-based antibacterial agent for a specified time.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS containing DCFDA at a final concentration of 10-20 µM.

  • Incubate the cells in the dark at 37°C for 30-60 minutes to allow the DCFDA to be taken up by the cells and deacetylated.

  • Wash the cells with PBS to remove excess DCFDA.

  • Resuspend the cells in PBS and transfer them to a 96-well black microplate.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizing Mechanistic Pathways and Workflows

To facilitate a clearer understanding of the complex processes involved in the action of nitro-based antibacterial agents, the following diagrams have been generated using the Graphviz DOT language.

mechanistic_pathway cluster_drug Nitro-based Drug cluster_bacterium Bacterial Cell Drug Nitro-based Antibacterial Agent Activation Reductive Activation (Nitroreductases) Drug->Activation Enters cell ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Activation->ReactiveIntermediates DNA_Damage DNA Damage (Strand Breaks) ReactiveIntermediates->DNA_Damage Protein_Damage Ribosomal Protein Damage ReactiveIntermediates->Protein_Damage Oxidative_Stress Reactive Oxygen Species (ROS) Generation ReactiveIntermediates->Oxidative_Stress Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Oxidative_Stress->Cell_Death

Caption: General mechanistic pathway of nitro-based antibacterial agents.

experimental_workflow cluster_treatment Treatment cluster_assays Mechanistic Assays cluster_analysis Data Analysis Start Bacterial Culture Treatment Incubate with Nitro-based Agent Start->Treatment Nitroreductase Nitroreductase Activity Assay Treatment->Nitroreductase DNA_Damage Comet Assay for DNA Damage Treatment->DNA_Damage ROS DCFDA Assay for ROS Measurement Treatment->ROS Data Quantify Results Nitroreductase->Data DNA_Damage->Data ROS->Data Comparison Comparative Mechanistic Insights Data->Comparison

Caption: Experimental workflow for comparative mechanistic studies.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Nitroisobenzofuran-1(3H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Nitroisobenzofuran-1(3H)-one, a compound that requires careful management due to its chemical properties.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and nitrile gloves to prevent skin and eye contact.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

Key Safety Data Summary:

ParameterInformationSource
Personal Protective Equipment Safety goggles, lab coat, nitrile gloves[1]
Handling Environment Well-ventilated area or chemical fume hood[1][2]
Accidental Release Measures Sweep up solid spills, collect in a suitable closed container for disposal. Avoid dust formation.[2]

II. Step-by-Step Disposal Protocol

The disposal of this compound, as with many nitro-containing organic compounds, must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[1][3]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Carefully collect all waste material, including any unused product and contaminated consumables (e.g., weighing paper, gloves), into a designated and clearly labeled hazardous waste container.[3]

    • The container must be suitable for organic chemical waste, sealable, and in good condition.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[4]

    • This area should be away from incompatible materials, particularly strong oxidizing agents.[5]

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.

    • Disposal will likely involve controlled incineration with flue gas scrubbing or other approved methods for treating nitro compounds.[2]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste (Unused chemical, contaminated items) A->B C Step 3: Secure in Labeled Hazardous Waste Container B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Contact EHS for Professional Disposal D->E F Disposal Complete E->F

Caption: Disposal workflow for this compound.

IV. Contaminated Packaging

Empty containers that once held this compound should also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste.[2] Alternatively, the packaging can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include controlled incineration for combustible materials.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 7-Nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Prudent Handling of a Potentially Hazardous Compound

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 7-Nitroisobenzofuran-1(3H)-one, based on guidelines for similar chemical structures.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with side shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3]
Face Protection Face ShieldRecommended when there is a risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Gloves must be inspected for integrity before each use and disposed of properly after handling.[3]
Body Protection Laboratory CoatShould be fully buttoned to provide a barrier against accidental contact.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if there is a risk of inhaling dust.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment pre1 Review Safety Information for Similar Compounds pre2 Don Appropriate PPE pre1->pre2 pre3 Prepare Work Area in a Ventilated Hood pre2->pre3 exp1 Handle with Care, Avoiding Dust and Aerosol Formation pre3->exp1 Start Experiment exp2 Keep Container Tightly Closed When Not in Use exp1->exp2 post1 Segregate and Label all Waste as Hazardous exp2->post1 End Experiment post2 Clean Work Area and Equipment post1->post2 post3 Doff and Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Standard Operating Procedure for Handling this compound.

Experimental Protocol:

  • Pre-Experiment:

    • Thoroughly review the SDS of structurally similar compounds to understand potential hazards.[1][3]

    • Don all required personal protective equipment as detailed in the table above.

    • Prepare the designated workspace, preferably within a chemical fume hood, ensuring proper ventilation.[3]

  • During Experiment:

    • Handle the compound carefully to prevent the formation of dust and aerosols.[3]

    • Keep the container tightly sealed when not in use.[3]

  • Post-Experiment:

    • Segregate all waste materials, including contaminated PPE, for disposal as hazardous waste.

    • Thoroughly clean the work surface and any equipment used.

    • Carefully remove and dispose of contaminated PPE in designated hazardous waste containers.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other chemical waste streams unless compatibility is confirmed.

  • Containerization: Collect all solid waste, including contaminated gloves, wipes, and disposable lab coats, in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.